1-Tosylpiperazine hydrochloride molecular weight and formula
Technical Monograph: 1-Tosylpiperazine Hydrochloride Executive Summary 1-Tosylpiperazine hydrochloride (CAS: 856843-84-0) is a critical intermediate in medicinal chemistry, serving as a mono-protected piperazine scaffold...
1-Tosylpiperazine hydrochloride (CAS: 856843-84-0) is a critical intermediate in medicinal chemistry, serving as a mono-protected piperazine scaffold. It allows researchers to selectively functionalize the secondary amine (
) while the primary amine () remains protected by the p-toluenesulfonyl (tosyl) group. This guide details its physicochemical properties, synthesis via mono-protection strategies, and handling protocols for drug development workflows.
Physicochemical Core
Table 1: Chemical Identity & Properties
Property
Data
Chemical Name
1-(p-Toluenesulfonyl)piperazine hydrochloride
Common Name
1-Tosylpiperazine HCl
CAS Number
856843-84-0
Molecular Formula
(Salt)
Molecular Weight
276.78 g/mol (Salt) 240.32 g/mol (Free Base)
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol, Ethanol.[1][2] Note: Limited solubility in neutral water due to the lipophilic tosyl group; solubility improves in acidic media or upon warming.
pKa (Calc.)
~7.9 (Secondary amine of free base)
Structural Analysis
The molecule consists of a piperazine ring where one nitrogen is sulfonated by a p-toluenesulfonyl group. The hydrochloride salt forms at the remaining secondary amine, rendering it stable and easier to handle than the free base.
Tosyl Group: Provides UV chromophore (
) and steric bulk.
Piperazine Ring: The
protons (adjacent to the free amine) and protons (adjacent to the sulfonamide) are chemically distinct, showing characteristic splitting in NMR.
Synthesis & Methodology
Core Challenge: Preventing Disubstitution
A common pitfall in synthesizing 1-tosylpiperazine is the formation of 1,4-ditosylpiperazine (bis-protection). The "Expert Route" utilizes piperazine monohydrochloride as the starting material rather than free piperazine. This ensures that one nitrogen is protonated and unreactive, forcing the tosyl chloride to react only with the free amine.
Add HCl (1.0 eq) dropwise to form the monohydrochloride salt in situ.
Why: This "masks" one nitrogen atom.
Tosylation:
Cool the solution to
.
Add p-Toluenesulfonyl chloride (0.95 eq) dissolved in minimal solvent dropwise over 30 minutes.
Critical Control: Use a slight deficit of TsCl to ensure no bis-tosylation occurs.
Workup & Salt Formation:
Basify to pH > 10 to extract the free base (1-Tosylpiperazine) into DCM.
Wash organic layer with brine and dry over
.
Redissolve the crude solid in dry ethanol or diethyl ether.
Bubble dry HCl gas or add 4M HCl in dioxane to precipitate the 1-Tosylpiperazine hydrochloride .
Purification:
Recrystallize from Ethanol/Ether if necessary to remove traces of ditosyl impurity.
Characterization & Quality Control
To validate the identity of 1-Tosylpiperazine HCl, researchers should look for specific spectroscopic signatures.
Table 2: Expected Spectroscopic Data
Technique
Expected Signals / Observations
NMR (DMSO-)
2.40: Singlet (3H, ) 3.0-3.2: Multiplets (8H, Piperazine ring protons) 7.45: Doublet (2H, Aromatic) 7.65: Doublet (2H, Aromatic) 9.0+: Broad singlet (2H, exchangeable)
Mass Spectrometry (ESI)
m/z 241.1 (matches free base cation)
Melting Point
Free base melts ~97-100°C. HCl salt typically decomposes/melts >220°C.
Applications in Drug Development
Protecting Group Strategy:
Used when a piperazine ring needs to be linked to two different pharmacophores. The tosyl group is stable to acidic and basic hydrolysis but can be removed under harsh reductive conditions (e.g.,
or concentrated acid reflux), making it orthogonal to Boc or Cbz groups in specific pathways.
Sulfonamide Scaffolds:
The tosyl-piperazine moiety itself acts as a bioactive core in certain antimicrobial and anticancer agents, mimicking the structure of sulfonamide antibiotics.
Technical Guide: Solubility Profile & Handling of 1-Tosylpiperazine Hydrochloride
[1] Executive Summary 1-Tosylpiperazine hydrochloride (1-(p-Toluenesulfonyl)piperazine HCl) is a critical piperazine derivative utilized as a supramolecular building block and a pharmaceutical intermediate.[1] Its utilit...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
1-Tosylpiperazine hydrochloride (1-(p-Toluenesulfonyl)piperazine HCl) is a critical piperazine derivative utilized as a supramolecular building block and a pharmaceutical intermediate.[1] Its utility relies on the distinct reactivity of its secondary amine (N4) and the stability of the sulfonamide protection group (N1).
This guide addresses the solubility dynamics of the hydrochloride salt form. Unlike its free base counterpart, the salt exhibits high aqueous solubility due to ionic dissociation, while retaining excellent solubility in polar aprotic solvents like DMSO.
Quick Reference Data:
Property
Value
CAS Number
856843-84-0 (HCl salt) / 3085-32-5 (Free base)
Molecular Weight
276.78 g/mol
Appearance
White to off-white crystalline powder
pKa (N4-H)
~7.39 (Calculated) [1]
Solubility (Water)
High (>50 mg/mL estimated); pH-dependent
| Solubility (DMSO) | High (>100 mg/mL); Standard solvent for stock solutions |
Physicochemical Architecture
Understanding the molecular structure is a prerequisite for predicting solubility behavior.[1] The compound consists of a piperazine ring where one nitrogen is sulfonylated (hydrophobic, non-basic) and the other is protonated (hydrophilic, ionic).
Structural Implications on Solubility[1][2]
The Tosyl Group (N1): This moiety adds significant lipophilicity and electron-withdrawing character, rendering the N1 nitrogen non-basic.[1] It facilitates solubility in organic solvents like DMSO and DCM.[1]
The Hydrochloride Salt (N4): The distal nitrogen (N4) is the site of protonation. In the HCl salt form, this creates a cationic center (
), which dominates the interaction with water via ion-dipole forces.[1]
pKa and pH Sensitivity
The pKa of the N4 nitrogen in 1-tosylpiperazine is approximately 7.39 [1].[1][2]
pH < 7.4: The compound exists predominantly as the cationic species (soluble in water).
pH > 7.4: Deprotonation occurs, converting the salt back to the neutral free base. This drastically reduces aqueous solubility and may cause precipitation in buffered aqueous media.[1]
Solubility Dynamics
Solubility in Water (
)[4]
Mechanism: Dissolution is driven by the hydration of the chloride anion and the ammonium cation.[1] The lattice energy of the crystal is overcome by the high dielectric constant of water (
).
Behavior: The HCl salt is "freely soluble" in water.[1] However, researchers must monitor the pH of the final solution. Dissolving the salt will slightly lower the pH of unbuffered water.[1]
Risk Factor: If the solution is neutralized with a base (e.g., NaOH,
), the free base will precipitate.
Solubility in DMSO (Dimethyl Sulfoxide)[4]
Mechanism: DMSO acts as a Lewis base and interacts strongly with the polarizable sulfonamide group and the ammonium cation via dipole-dipole interactions and hydrogen bond acceptance.[1]
Capacity: DMSO is the preferred solvent for preparing high-concentration stock solutions (e.g., 100 mM) for biological screening.[1] It prevents the "salting out" effects sometimes seen in high-salt aqueous buffers.[1]
Freezing Point: DMSO freezes at 19°C. Stock solutions stored in the fridge (4°C) will solidify.[1] Thawing must be done completely to ensure homogeneity before pipetting.[1]
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (DMSO)
Objective: Create a stable stock for biological assays or chemical synthesis.[1]
Calculate Mass:
Target Concentration:
Target Volume:
Required Mass =
.
Weighing: Weigh
of 1-Tosylpiperazine HCl into a clean, dry 20 mL scintillation vial.
Solvent Addition: Add
of anhydrous DMSO (Grade: ACS Spectrophotometric or better).
Dissolution: Vortex vigorously for 30–60 seconds. Sonicate for 5 minutes if any visible particles remain.[1]
Storage: Aliquot into smaller amber vials to avoid repeated freeze-thaw cycles. Store at -20°C.
Filter through a 0.22 µm PVDF filter (pre-wetted).[1]
Pipette a known volume (e.g., 0.5 mL) onto a pre-weighed aluminum weighing dish.
Evaporate solvent in a vacuum oven at 50°C until constant weight is achieved.[1]
Calculation:
.
Visualizations
Figure 1: Stock Solution Preparation Workflow
This workflow ensures reproducibility and prevents concentration errors due to incomplete thawing or mixing.[1]
Caption: Standard Operating Procedure (SOP) for preparing high-integrity DMSO stock solutions.
Figure 2: Solvent Selection Decision Tree
Choose the correct solvent system based on your downstream application to avoid precipitation or interference.[1]
Caption: Decision matrix for selecting the optimal solvent vehicle based on experimental constraints.
Handling, Stability & Troubleshooting
Hygroscopicity
As a hydrochloride salt, 1-Tosylpiperazine HCl is hygroscopic .[1][3] It will absorb atmospheric moisture if left open, leading to weighing errors.[1]
Best Practice: Store the solid in a desiccator.[1] Allow the container to reach room temperature before opening to prevent condensation.[1]
Stability in Solution[2][6][7]
Hydrolytic Stability: The sulfonamide bond is highly stable at neutral pH.[1] Hydrolysis typically requires harsh acidic conditions (e.g., concentrated HCl at reflux) [2].
DMSO Stability: The compound is stable in DMSO for months at -20°C. However, avoid "wet" DMSO (DMSO that has absorbed water), as this can encourage microbial growth or gradual degradation over very long periods [3].
1-Tosylpiperazine hydrochloride material safety data sheet (MSDS)
An In-Depth Guide to the Material Safety Data Sheet for 1-Tosylpiperazine Hydrochloride Authored by a Senior Application Scientist This document provides an in-depth technical guide to the safe handling, storage, and eme...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Material Safety Data Sheet for 1-Tosylpiperazine Hydrochloride
Authored by a Senior Application Scientist
This document provides an in-depth technical guide to the safe handling, storage, and emergency response protocols for 1-Tosylpiperazine hydrochloride (CAS No. 856843-84-0). Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond the standard template of a Material Safety Data Sheet (MSDS). It synthesizes regulatory data with practical, field-proven insights, explaining the causality behind safety procedures and grounding them in the physicochemical properties of the molecule.
Compound Profile and Scientific Context
1-Tosylpiperazine hydrochloride is a key building block in modern medicinal chemistry and organic synthesis. The piperazine moiety is a "privileged scaffold," appearing in numerous clinically approved drugs due to its favorable pharmacokinetic properties.[1] The tosyl (p-toluenesulfonyl) group serves as a robust protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, simplifying its use in various reaction conditions.[2] Its application as a synthetic intermediate means that laboratory personnel are frequently required to handle the solid compound, making a thorough understanding of its safety profile paramount.[3]
Physicochemical Properties Summary
The safety protocols detailed in this guide are directly influenced by the compound's physical and chemical properties.
Property
Value
Significance & Rationale
Molecular Formula
C₁₁H₁₇ClN₂O₂S
Indicates the presence of sulfur and nitrogen, which can form toxic oxides (NOx, SOx) upon combustion.[4]
[2] Spills can be managed with water, but this also means it can easily contaminate aqueous environments.
Stability
Stable under recommended storage conditions. Air sensitive.
[7][8] Store in a tightly-closed container in a dry, cool, well-ventilated place away from incompatible substances like strong oxidizing agents.[4][9][10]
Hazard Identification and Risk Assessment: A Mechanistic View
1-Tosylpiperazine hydrochloride is classified as hazardous. The primary risks are associated with its irritant and harmful properties upon direct contact or ingestion.[5] Understanding the chemical basis of these hazards is key to internalizing and respecting safety protocols.
H302: Harmful if swallowed. [5] The piperazine moiety and its derivatives can be toxic if ingested.[11][12] Immediate medical attention is critical.[5]
H315: Causes skin irritation. [5][13] The compound can interact with skin, leading to irritation. Prolonged contact should be avoided.[14]
H319: Causes serious eye irritation. [13] The crystalline powder can cause significant mechanical and chemical irritation to the eyes.[15][16]
H335: May cause respiratory irritation. [13] Inhalation of the fine dust can irritate the respiratory tract.[16]
Logical Relationship of Hazards
The following diagram illustrates the relationship between the compound's form and its primary exposure hazards.
Caption: Relationship between physical form and exposure hazards.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. The primary engineering control is to handle this compound within a certified chemical fume hood to minimize inhalation risk.[7] Administrative controls include proper training and restricting access to authorized personnel. The final line of defense is appropriate PPE.
Protocol: PPE Selection and Donning
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the scale and nature of the experiment.
Risk Assessment: Before handling, assess the quantity of material and the potential for dust generation. Weighing the solid powder presents the highest risk of aerosolization.
Hand Protection: Wear nitrile gloves. Always double-check for tears or punctures before use. Wash hands thoroughly after handling, even after removing gloves.[4]
Eye Protection: ANSI-approved safety glasses with side shields are mandatory at a minimum. For operations with a higher risk of splashing or dust generation (e.g., bulk transfers), tightly sealed safety goggles are required.[14]
Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemically resistant apron. Ensure clothing is clean and laundered separately from personal items.[12]
Respiratory Protection: For routine handling inside a fume hood, respiratory protection is not typically required. If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
PPE Selection Workflow
This workflow guides the user to the appropriate level of PPE based on the handling procedure.
Caption: Decision workflow for selecting appropriate PPE.
Emergency Procedures: A Self-Validating System
Emergency preparedness ensures that response actions are swift, correct, and safe.
First-Aid Measures
The causality behind first-aid is to mitigate exposure and seek professional medical help immediately.
Inhalation: If dust is inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Call a POISON CENTER or doctor if you feel unwell.[15][17] The primary goal is to remove the individual from the contaminated atmosphere.
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][18] If skin irritation occurs, get medical advice.[15] The objective is to physically remove the compound from the skin to prevent further irritation.
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open.[18] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[15] The goal is extensive flushing to dilute and remove the irritant.
Ingestion: Do NOT induce vomiting.[18] Rinse mouth with water. Immediately call a POISON CENTER or doctor.[5][7] Inducing vomiting can cause further damage to the esophagus.[18]
Protocol: Small Spill Response (<5g)
This protocol is a self-validating system, ensuring each step is completed before proceeding to the next.
SECURE the Area: Alert others in the immediate vicinity. Restrict access to the spill area.
ASSESS and SELECT PPE: Based on the spill size, don appropriate PPE, including gloves, goggles, and a lab coat. Ensure adequate ventilation (use a fume hood if the spill is contained within it).[9]
CONTAIN the Spill: If the powder is spreading, cover it with a plastic-backed absorbent pad.
CLEAN the Spill: Gently sweep up the solid material using a dustpan and brush or a HEPA-filtered vacuum. Avoid actions that create dust clouds.[9] Place the collected material into a clearly labeled, sealed container for hazardous waste.
DECONTAMINATE the Area: Wipe the spill area with a damp cloth or sponge. Wash the area with soap and water.
DISPOSE of Waste: All contaminated materials (gloves, pads, cloths) must be disposed of as hazardous waste according to institutional and local regulations.[15]
DOCUMENT the Incident: Report the spill to the laboratory supervisor or safety officer.
Emergency Spill Response Workflow
Caption: Step-by-step workflow for responding to a solid spill.
References
BIOSYNCE. (n.d.). 1-Tosylpiperazine CAS 27106-51-0. Retrieved from [Link]
Weber Middle East. (n.d.). Safety Data Sheet. Retrieved from [Link]
Rochester Midland Corporation. (2025). Safety Data Sheet. Retrieved from [Link]
PubChem. (n.d.). Piperazine, hydrochloride (1:?). National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 1-(o-Tolyl)piperazine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Ali, A., et al. (2023). Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives. PMC - PubMed Central. Retrieved from [Link]
1-Tosylpiperazine Hydrochloride: A Strategic Building Block for Modern Drug Discovery
An In-depth Technical Guide for Medicinal and Process Chemists Authored by a Senior Application Scientist Introduction: The Enduring Significance of the Piperazine Scaffold The piperazine ring is a cornerstone of medicin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Medicinal and Process Chemists
Authored by a Senior Application Scientist
Introduction: The Enduring Significance of the Piperazine Scaffold
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1] Its prevalence in numerous FDA-approved drugs stems from a unique combination of physicochemical and structural properties. The two nitrogen atoms within the six-membered ring provide a balance of polarity and lipophilicity, often enhancing aqueous solubility and oral bioavailability—critical parameters in drug design.[2] Furthermore, the chair conformation of the piperazine ring offers a rigid framework for the precise spatial orientation of pharmacophoric elements, while the basicity of the nitrogen atoms (with pKa values typically in the range of 6-7 for the less basic nitrogen and 9-10 for the more basic one) allows for crucial interactions with biological targets and favorable formulation characteristics.[3][4]
Within the expansive toolkit of piperazine-based building blocks, 1-Tosylpiperazine hydrochloride emerges as a particularly strategic and versatile intermediate. The tosyl (p-toluenesulfonyl) group serves as an excellent protecting group for one of the piperazine nitrogens, effectively differentiating their reactivity. This mono-protection allows for selective functionalization of the free secondary amine, followed by a well-established deprotection step to reveal the second nitrogen for further modification or to yield the final target molecule. This guide provides a comprehensive overview of the chemistry of 1-Tosylpiperazine hydrochloride, detailing its application in the synthesis of complex molecules and highlighting its role in the discovery of novel therapeutics.
Physicochemical Properties and Strategic Advantages
The utility of 1-Tosylpiperazine hydrochloride as a building block is deeply rooted in its distinct physicochemical properties, which are summarized in the table below.
Property
Value
Significance in Drug Discovery
Molecular Formula
C₁₁H₁₇ClN₂O₂S
Provides the foundation for molecular weight calculations.
Molecular Weight
276.78 g/mol
A moderate molecular weight that allows for significant further derivatization without excessive increase in the final compound's size.
Appearance
Off-white to white solid
A stable, easy-to-handle solid.
Solubility
Soluble in water
The hydrochloride salt form enhances aqueous solubility, facilitating its use in a variety of reaction conditions.
pKa (of the free amine)
~7-8 (estimated)
The tosyl group significantly reduces the basicity of the adjacent nitrogen, making the free secondary amine the primary site of nucleophilic attack under many conditions.
XLogP3
~1.5-2.0 (estimated for the free base)
The tosyl group increases lipophilicity compared to piperazine itself, which can be advantageous for crossing cell membranes. This can be fine-tuned by subsequent modifications.
The strategic advantages of employing 1-Tosylpiperazine hydrochloride are multifold:
Regioselective Functionalization: The tosyl group deactivates the nitrogen to which it is attached, directing alkylation, arylation, and acylation reactions to the free secondary amine. This predictable reactivity is paramount for the efficient construction of complex molecules.
Robust and Reliable Deprotection: The tosyl group is stable to a wide range of reaction conditions, yet it can be reliably removed when desired using well-established protocols. This robustness minimizes unintended deprotection during multi-step syntheses.
Modulation of Physicochemical Properties: The introduction of the tosylpiperazine moiety can favorably influence the solubility, lipophilicity, and metabolic stability of a lead compound. The sulfonamide bond is generally resistant to metabolic cleavage.
Core Synthetic Transformations: A Practical Guide
1-Tosylpiperazine hydrochloride is a versatile nucleophile that can participate in a wide array of bond-forming reactions. The following sections provide detailed protocols for its key transformations.
Workflow for the Utilization of 1-Tosylpiperazine Hydrochloride
Caption: General synthetic workflow utilizing 1-Tosylpiperazine hydrochloride.
N-Arylation Reactions
The formation of a carbon-nitrogen bond between an aromatic ring and the piperazine nitrogen is a cornerstone of many drug syntheses.
This palladium-catalyzed cross-coupling reaction is a powerful method for the N-arylation of amines.[5]
Executive Summary & Structural Context[1][2][3] 1-Tosylpiperazine hydrochloride (1-(p-Toluenesulfonyl)piperazine HCl) is a critical intermediate in medicinal chemistry, widely employed as a mono-protected piperazine scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Context[1][2][3]
1-Tosylpiperazine hydrochloride (1-(p-Toluenesulfonyl)piperazine HCl) is a critical intermediate in medicinal chemistry, widely employed as a mono-protected piperazine scaffold. The tosyl group serves as a robust protecting group for one amine, allowing selective functionalization of the secondary amine before deprotection or further derivatization.
This guide provides a definitive analysis of the 1H and 13C NMR spectral data for this compound. Unlike the free base, the hydrochloride salt exhibits distinct chemical shifts—particularly in the piperazine ring—due to the protonation of the secondary amine (
). Correct interpretation of these shifts is vital for confirming salt formation and purity.
Molecular Structure Assignment Map
The following diagram illustrates the atom numbering used throughout this guide to ensure precise spectral assignment.
Caption: Structural connectivity and domain separation for 1-Tosylpiperazine HCl. Note the distinction between the sulfonamide nitrogen (N1) and the protonated ammonium nitrogen (N4).
Experimental Protocol: Sample Preparation
To ensure high-fidelity data, proper sample preparation is non-negotiable. The hydrochloride salt is hygroscopic and exhibits poor solubility in non-polar solvents like
.
Recommended Solvent System
Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6)
Why: Excellent solubility for salts; prevents exchange of the ammonium protons (
), allowing them to be observed as broad singlets.
Secondary Solvent:
(Deuterium Oxide)
Use Case: If the ammonium peak obscures other signals. Note that in
, the protons will exchange and disappear.
Preparation Workflow
Massing: Weigh 10–15 mg of 1-Tosylpiperazine HCl into a clean vial.
Solvation: Add 0.6 mL of DMSO-d6.
Homogenization: Sonicate for 30 seconds to ensure complete dissolution. The solution should be clear and colorless.
Transfer: Transfer to a 5mm NMR tube using a glass pipette filtered through a small cotton plug if any particulate matter remains.
1H NMR Data Analysis (400 MHz, DMSO-d6)
The proton spectrum is characterized by the rigid AA'BB' system of the tosyl group and the deshielded methylene protons of the piperazine ring.
Spectral Data Table
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (, Hz)
Assignment (See Diagram)
Structural Insight
9.30 – 9.60
Broad Singlet
2H
-
N4-H ()
Diagnostic for HCl salt formation. Disappears in .
7.64
Doublet
2H
8.2 Hz
C4/C6 (Ar-H)
Protons ortho to the sulfonyl group (deshielded).
7.46
Doublet
2H
8.0 Hz
C3/C7 (Ar-H)
Protons meta to the sulfonyl group.
3.15 – 3.25
Multiplet (Broad)
4H
-
C9/C11 (CH2)
Methylene protons adjacent to the ammonium (). Deshielded relative to free base.
3.05 – 3.15
Multiplet (Broad)
4H
-
C8/C12 (CH2)
Methylene protons adjacent to the sulfonamide (N-Ts).
2.42
Singlet
3H
-
C1 (CH3)
Characteristic methyl group of the tosyl moiety.
Detailed Interpretation
Ammonium Protons (~9.4 ppm): The presence of this broad signal confirms the protonation of the N4 nitrogen. In the free base, the amine proton (NH) typically appears around 2.0–3.0 ppm or is broad/invisible depending on concentration. Its shift to ~9.4 ppm is the primary indicator of salt formation.
Tosyl Region (7.64, 7.46 ppm): The classic "roofing" effect of the AA'BB' system is often observed. The doublet at 7.64 ppm is downfield due to the electron-withdrawing nature of the sulfonyl group.
Piperazine Core (3.0 – 3.3 ppm): In the free base, the piperazine protons often appear as two triplets separated by ~0.2 ppm (e.g., 2.8 and 3.0 ppm). In the HCl salt, the positive charge on N4 exerts an inductive effect, pulling the adjacent protons (C9/C11) downfield, often causing the two methylene signals to overlap or appear as a complex broad band in the 3.1–3.3 ppm range.
13C NMR Data Analysis (100 MHz, DMSO-d6)
The carbon spectrum provides confirmation of the symmetry within the piperazine ring and the aromatic substitution pattern.
Spectral Data Table
Chemical Shift (δ, ppm)
Carbon Type
Assignment
Notes
144.2
Quaternary (C)
C5 (Ar-S)
Ipso to sulfonyl group.
132.5
Quaternary (C)
C2 (Ar-Me)
Ipso to methyl group.
130.1
Methine (CH)
C3/C7
Aromatic carbons.
127.8
Methine (CH)
C4/C6
Aromatic carbons.
43.5
Methylene (CH2)
C8/C12
Alpha to Sulfonamide.
42.8
Methylene (CH2)
C9/C11
Alpha to Ammonium ().
21.5
Methyl (CH3)
C1
Tosyl methyl group.
Note: The assignment of C8/C12 vs C9/C11 can be subtle. DEPT-135 experiments show both as negative peaks (CH2). The carbons alpha to the sulfonamide are generally slightly more deshielded than those alpha to the ammonium in this specific salt matrix, though they are very close.
Synthesis & Validation Workflow
The following workflow outlines the generation of the sample and the logical steps to validate the data presented above.
Caption: Synthesis and validation logic for 1-Tosylpiperazine HCl. The presence of the NH2+ signal is the critical decision gate for salt confirmation.
Troubleshooting & Impurity Profiling
When analyzing your spectrum, watch for these common impurities:
p-Toluenesulfonyl Chloride (TsCl):
Indicator: Doublets shifted slightly downfield (~7.8 ppm) compared to the product. Methyl singlet at ~2.45 ppm.
Remedy: Wash the free base with dilute NaOH before salt formation.
1,4-Ditosylpiperazine:
Indicator: Piperazine protons appear as a single sharp singlet around 3.0 ppm (due to high symmetry). Integration of aromatic to piperazine ratio changes.[1]
Remedy: Use excess piperazine during synthesis to favor mono-substitution.
Piperazine Dihydrochloride:
Indicator: No aromatic signals. Singlet at ~3.4 ppm (
).
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9933560, 1-Tosylpiperazine hydrochloride. Retrieved from [Link]
Reich, H. J. (2023).[2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]
A Comprehensive Technical Guide to 1-Tosylpiperazine Hydrochloride: Commercial Availability and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Tosylpiperazine hydrochloride is a versatile building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tosylpiperazine hydrochloride is a versatile building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of a wide array of biologically active molecules. The tosyl group serves as a robust protecting group for one of the nitrogen atoms in the piperazine ring, allowing for selective functionalization of the second nitrogen. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for various synthetic applications. Given its pivotal role as a starting material, a thorough understanding of its commercial availability, purity, and the analytical methods for its quality control is paramount for ensuring the reproducibility and success of subsequent synthetic endeavors and the quality of the final drug candidates.
This in-depth technical guide provides a comprehensive overview of the commercial landscape of 1-Tosylpiperazine hydrochloride and detailed methodologies for its purity assessment. As a Senior Application Scientist, this guide is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their laboratory work.
Commercial Availability and Purity Landscape
1-Tosylpiperazine hydrochloride is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in research-grade purity, which is generally suitable for most laboratory-scale syntheses and early-stage drug discovery projects.
A survey of prominent suppliers indicates a consistent purity offering for 1-Tosylpiperazine hydrochloride, typically at or above 98%. This level of purity is generally adequate for many synthetic applications; however, for sensitive downstream processes or in later stages of drug development, further purification or more stringent quality control may be necessary.
For your convenience, the following table summarizes the availability of 1-Tosylpiperazine hydrochloride from a selection of commercial suppliers. Please note that prices and stock levels are subject to change and should be verified on the respective supplier websites.
A Certificate of Analysis (CoA) is a critical document provided by the supplier that attests to the quality and purity of a specific batch of a chemical. For a researcher, the CoA is the first line of defense in ensuring the integrity of their starting materials. While an exact CoA for 1-Tosylpiperazine hydrochloride from a specific supplier is proprietary, a representative CoA for a closely related analog, 1-(Phenylsulfonyl)piperazine hydrochloride, demonstrates the key quality attributes that are typically assessed[4].
Below is a representative Certificate of Analysis for 1-Tosylpiperazine hydrochloride, outlining the essential tests and typical specifications.
Test
Specification
Method
Appearance
White to off-white solid
Visual Inspection
Identity
Conforms to the structure
¹H NMR, ¹³C NMR, IR
Purity (by HPLC)
≥ 98.0%
HPLC-UV
Solubility
Soluble in water and methanol
Visual Inspection
Residual Solvents
To be reported (e.g., <0.5%)
GC-HS
Water Content
To be reported (e.g., <0.5%)
Karl Fischer Titration
Expert Insight: The "Identity" and "Purity" sections are the most critical for a synthetic chemist. While a high purity value is desirable, understanding the nature of the impurities is equally important. The presence of certain impurities, even at low levels, could potentially interfere with subsequent reactions or lead to the formation of undesired byproducts.
Potential Impurities in 1-Tosylpiperazine Hydrochloride
A comprehensive understanding of the potential impurities is crucial for developing robust analytical methods and for troubleshooting synthetic challenges. The primary source of impurities in 1-Tosylpiperazine hydrochloride arises from its synthesis. The most common synthetic route involves the reaction of piperazine with p-toluenesulfonyl chloride.
Figure 1: Synthetic route and potential process-related impurities.
Common Impurities:
Impurity A: 1,4-Ditosylpiperazine: This is a common disubstituted by-product that can form if an excess of p-toluenesulfonyl chloride is used or if the reaction conditions are not carefully controlled. Its presence can be readily detected by chromatographic and spectroscopic methods.
Impurity B: Unreacted Piperazine: Incomplete reaction can lead to the presence of residual piperazine. As a free base, it can be easily separated during workup, but its hydrochloride salt may co-precipitate with the product.
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., dichloromethane, ethyl acetate, hexane) may be present in the final product.
Purity Assessment: A Multi-faceted Approach
A robust assessment of purity relies on a combination of analytical techniques, each providing complementary information. The following sections detail the recommended methodologies for the comprehensive analysis of 1-Tosylpiperazine hydrochloride.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for determining the purity of 1-Tosylpiperazine hydrochloride and quantifying impurities. The tosyl group provides a strong chromophore, allowing for sensitive UV detection.
Rationale for Method Development: The choice of HPLC conditions is critical for achieving good separation between the main component and its potential impurities. A reversed-phase C18 column is a good starting point due to the moderate polarity of the analyte. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The buffer is essential for controlling the ionization state of the piperazine moiety and ensuring reproducible retention times. An acidic pH is generally preferred to ensure the protonation of the basic nitrogen, leading to sharper peaks.
Experimental Protocol: Reversed-Phase HPLC-UV
Instrumentation:
HPLC system with a UV detector.
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Accurately weigh approximately 10 mg of 1-Tosylpiperazine hydrochloride and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a 1 mg/mL solution.
Analysis and Data Interpretation:
Inject the sample and record the chromatogram.
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks (Area % method).
Figure 2: HPLC analysis workflow for purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of 1-Tosylpiperazine hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides a unique fingerprint of the molecule. The chemical shifts, integration, and coupling patterns of the protons are characteristic of the 1-Tosylpiperazine hydrochloride structure.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
Aromatic Protons (Tosyl Group): Two doublets in the range of δ 7.4-7.8 ppm, corresponding to the AA'BB' system of the p-substituted benzene ring.
Piperazine Protons: Two broad signals in the range of δ 3.0-3.5 ppm, corresponding to the four methylene groups of the piperazine ring. The broadening is often due to the conformational exchange and the presence of the hydrochloride salt.
Methyl Protons (Tosyl Group): A singlet at approximately δ 2.4 ppm.
NH Proton: A broad singlet, the chemical shift of which can be variable and may exchange with D₂O.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
Aromatic Carbons (Tosyl Group): Signals in the range of δ 125-145 ppm.
Piperazine Carbons: Signals around δ 40-50 ppm.
Methyl Carbon (Tosyl Group): A signal around δ 21 ppm.
Experimental Protocol: NMR Analysis
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher).
5 mm NMR tubes.
Reagents:
Deuterated solvent (e.g., DMSO-d₆, D₂O).
Sample Preparation:
Dissolve approximately 5-10 mg of 1-Tosylpiperazine hydrochloride in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
Data Acquisition and Interpretation:
Acquire ¹H and ¹³C NMR spectra.
Process the data (Fourier transform, phase correction, baseline correction).
Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts and coupling patterns.
Assign the peaks in the ¹³C NMR spectrum.
The presence of any unexpected signals may indicate impurities. The relative integration of impurity peaks in the ¹H NMR spectrum can be used for semi-quantitative analysis.
Figure 3: NMR analysis workflow for structural confirmation.
Conclusion
This technical guide provides a comprehensive framework for understanding the commercial availability and assessing the purity of 1-Tosylpiperazine hydrochloride. By combining information on commercial sourcing with detailed, scientifically-grounded analytical protocols, researchers and drug development professionals can ensure the quality of this critical starting material, thereby enhancing the reliability and success of their scientific endeavors. The provided methodologies for HPLC and NMR analysis, along with an understanding of potential impurities, form a self-validating system for quality control, underpinning the principles of expertise, experience, and trustworthiness in scientific research.
References
Lead Sciences. 1-Tosylpiperazine hydrochloride. [Link]
Paw, B., et al. (2014). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 71(5), 755-763.
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
Jandera, P. (2016). A Review on Analytical Methods for Piperazine Determination.
Application Note: Buchwald-Hartwig Amination with 1-Tosylpiperazine Hydrochloride
Introduction & Strategic Context The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in antidepressants, antihistamines, and antipsychotics (e.g., Aripiprazole, Imatinib). 1-Tosy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Context
The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in antidepressants, antihistamines, and antipsychotics (e.g., Aripiprazole, Imatinib). 1-Tosylpiperazine hydrochloride represents a strategic reagent for introducing this motif. The tosyl (Ts) group acts as an orthogonal protecting group, preventing polymerization by rendering one nitrogen non-nucleophilic, while the hydrochloride salt form provides stability and shelf-life advantages over the free base.
However, the use of the hydrochloride salt introduces a specific process challenge: the acidic proton must be neutralized in situ or prior to the reaction to release the nucleophilic free amine. Failure to account for this stoichiometry often leads to catalyst poisoning or stalled conversion.
This Application Note provides validated protocols for coupling 1-Tosylpiperazine HCl with aryl halides, emphasizing the critical interplay between base stoichiometry, ligand selection, and order of addition.
Mechanistic Workflow
The reaction follows the standard Pd(0)/Pd(II) catalytic cycle, but with a critical pre-equilibrium step involving the neutralization of the piperazine salt.
Visualization of the Reaction Pathway
Figure 1: The catalytic cycle explicitly accounting for the in-situ neutralization of the hydrochloride salt. Note that the free amine must be generated before it can coordinate effectively to the Pd(II) center.
Critical Experimental Parameters
Base Selection & Stoichiometry (The "Salt Effect")
When using amine salts, the base serves two distinct roles:
Neutralization: Reacts with HCl to release the free amine.
Catalysis: Deprotonates the Pd(II)-amine complex to facilitate reductive elimination.
Rule of Thumb: You must use at least 2.5 equivalents of base relative to the amine salt.
1.0 equiv is consumed immediately by the HCl.
1.5 equiv remains available for the catalytic cycle.
Base
Solubility (Toluene)
pKa (Conj. Acid)
Recommendation
NaOtBu
Moderate
~17
Standard. Best for non-sensitive substrates. Fast reaction rates.
Cs₂CO₃
Low (Heterogeneous)
~10
High Tolerance. Essential for substrates with esters, nitriles, or ketones. Requires longer reaction times or heating.
K₃PO₄
Low (Heterogeneous)
~12
Mild. Good alternative if Cs₂CO₃ fails. Often used with t-Amyl alcohol.
LHMDS
High
~26
Strong/Soluble. Use only for very unreactive aryl chlorides; avoid with enolizable ketones.
Ligand Selection
For secondary amines like 1-tosylpiperazine, steric bulk on the phosphine is beneficial to promote reductive elimination.
RuPhos: The "Gold Standard" for secondary amines. High turnover, works with aryl chlorides, and tolerates steric hindrance.[1]
XPhos: Excellent alternative, particularly for aryl sulfonates.
BINAP: The economical choice. Works well for simple aryl bromides but often requires higher temperatures (100°C+).
Experimental Protocols
Protocol A: High-Efficiency Method (RuPhos Pd G4)
Recommended for: Aryl chlorides, deactivated aryl bromides, and high-value synthesis.
Solid Addition: To a reaction vial equipped with a stir bar, add the RuPhos Pd G4 catalyst, 1-Tosylpiperazine HCl , and NaOtBu .
Note: Adding the base and amine salt together allows immediate neutralization upon solvent addition.
Substrate Addition: Add the Aryl Halide. (If the aryl halide is a solid, add it in step 1).
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (x3).[1]
Solvent: Inject anhydrous, degassed Toluene via syringe.
Reaction: Heat to 80 °C for 2–12 hours.
Monitoring: Monitor by LCMS.[1] The free amine (1-tosylpiperazine) may be visible as an intermediate if the coupling is slow.
Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.
Protocol B: Economical Method (Pd(OAc)₂ / BINAP)
Recommended for: Simple Aryl Bromides, scale-up where catalyst cost is a factor.
Catalyst Pre-complexation (Optional but Recommended): In a separate small vial, mix Pd(OAc)₂ and BINAP in 1 mL of Toluene under inert atmosphere. Stir at room temperature for 15 mins until the solution turns orange/red (formation of L₂Pd species).
Main Vessel: Add 1-Tosylpiperazine HCl , Cs₂CO₃ , and Aryl Bromide to the main reaction flask. Purge with Argon.
Combine: Add the pre-formed catalyst solution to the main vessel. Add remaining solvent.
Reaction: Heat to 100–110 °C (reflux) for 12–24 hours.
Note: Cs₂CO₃ is less soluble than NaOtBu; vigorous stirring is essential to grind the solids and maintain surface area.
Workup: Standard Celite filtration and extraction.
Troubleshooting & Optimization
Observation
Diagnosis
Corrective Action
Low Conversion (<10%)
Catalyst Poisoning or Incomplete Deprotonation
Check Base: Ensure you used >2.5 equiv. The HCl must be fully neutralized. Switch Ligand: Move from BINAP to RuPhos or BrettPhos.
Stalled Reaction (~50%)
Catalyst Deactivation
Add Reagents: Add a second portion of catalyst (1 mol%) and base after 12 hours. Water: Piperazine salts can be hygroscopic. Ensure the salt is dry or add 3Å molecular sieves.
Debromination (Ar-H formed)
-Hydride Elimination (Rare for piperazines) or Protodehalogenation
Solvent: Switch from Toluene to t-Amyl Alcohol. Temp: Lower the temperature by 10°C.
Product is "Stuck" in Baseline
Solubility Issues
Polarity: The N-Tosyl group adds polarity. Use MeOH/DCM gradients for purification rather than Hex/EtOAc.
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[2][3] Organic Letters, 16(17), 4388–4391. Link
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Link
Application Note: Optimized N-Alkylation Protocols for 1-Tosylpiperazine Hydrochloride
Abstract & Scope This technical guide details the optimized protocols for the -alkylation of 1-Tosylpiperazine hydrochloride with various alkyl halides. While piperazine alkylation is a standard transformation, the use o...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the optimized protocols for the
-alkylation of 1-Tosylpiperazine hydrochloride with various alkyl halides. While piperazine alkylation is a standard transformation, the use of the hydrochloride salt variant introduces a critical stoichiometric challenge often overlooked in standard literature, leading to stalled reactions.
This guide addresses the "Salt-Break" requirement , solvent selection for varying alkyl halide reactivities, and purification strategies that leverage the lipophilicity of the tosyl group. These protocols are designed for medicinal chemists synthesizing linker systems or sulfonamide-based pharmacophores.
Scientific Context & Mechanism[1][2][3]
The "Salt-Break" Stoichiometry
The starting material, 1-Tosylpiperazine hydrochloride, exists as a protonated ammonium salt (
). In this state, the nitrogen is non-nucleophilic.
Common Pitfall: Using 1.0 equivalent of base assumes the starting material is a free amine. This results in the base being consumed solely for neutralization, leaving no base to scavenge the acid generated during the actual alkylation (
) step.
Correction: A minimum of 2.0 to 2.5 equivalents of base is required:
1.0 eq to neutralize the HCl salt (releasing the free amine).
1.0+ eq to neutralize the hydrohalic acid (HX) generated during alkylation.
Electronic Effects of the Tosyl Group
The
-toluenesulfonyl (Tosyl) group on is electron-withdrawing. This reduces the electron density of the piperazine ring slightly compared to an -alkyl piperazine but significantly prevents poly-alkylation at the position. The remaining nitrogen remains sufficiently nucleophilic for reactions with primary and secondary alkyl halides.
Reaction Mechanism Visualization
Figure 1: Mechanistic pathway requiring initial deprotonation before nucleophilic attack.
Preparation: Charge a round-bottom flask with 1-Tosylpiperazine HCl and anhydrous
.
Solvent Addition: Add Acetonitrile (MeCN). Stir at room temperature for 15 minutes. Note: This "aging" period allows the base to neutralize the HCl salt, generating the free amine in situ.
Wash combined organics with saturated LiCl solution (to remove DMF) and brine.
Dry over
, filter, and concentrate.
Decision Logic & Optimization
Select the appropriate protocol based on your substrate's leaving group and thermal stability.
Figure 2: Workflow for selecting reaction conditions based on alkyl halide reactivity.
Data Summary & Troubleshooting
Reagent Compatibility Table
Component
Recommendation
Technical Rationale
Base
(3 eq)
Standard. Granular form is preferred over powder to prevent clumping.
Base (Alt)
DIPEA (3 eq)
Use for homogeneous reactions (DCM/THF). Easier to automate but harder to remove than inorganic salts.
Solvent
MeCN
Preferred. Low boiling point (82°C) allows easy evaporation.
Solvent
DMF/DMAc
Use only if substrate is insoluble in MeCN or high temp (>90°C) is needed.
Catalyst
TBAI or KI
Phase transfer catalyst (TBAI) or nucleophilic catalyst (KI) accelerates sluggish reactions.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
No Reaction
Salt not neutralized.
Ensure >2.0 eq of base is used. Check if base is old/wet (carbonates absorb water).
Low Yield
Alkyl halide hydrolysis.
Ensure solvents are anhydrous. Alkyl halides can hydrolyze in wet DMF/Base mixtures.
Bis-alkylation
Impure starting material.
Unlikely with 1-Tosylpiperazine, but ensure the Tosyl group is stable. Avoid strong acids during workup.
Emulsion
DMF in workup.
Use saturated LiCl washes or "flood" with excess water to break emulsions during extraction.
Safety & Handling
1-Tosylpiperazine HCl: Generally stable solid. Avoid inhalation of dust.
Alkyl Halides: Many are potent alkylating agents and potential carcinogens. Handle in a fume hood.
Acetonitrile: Toxic if ingested or absorbed through skin (metabolizes to cyanide).
References
PubChem Compound Summary: 1-Tosylpiperazine hydrochloride (CID 11467972). National Center for Biotechnology Information. Available at: [Link]
General Piperazine Alkylation: Chao, J. et al. "Synthesis and biological evaluation of novel N-substituted piperazine derivatives." European Journal of Medicinal Chemistry, 2012. (General context for base selection in piperazine chemistry).
Finkelstein Conditions: Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 1910.
Tosyl Group Stability: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.
Application Note: Precision Synthesis with 1-Tosylpiperazine Hydrochloride
Strategic Orthogonality in Heterocyclic Scaffold Construction Executive Summary & Strategic Rationale Piperazine is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics (...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Orthogonality in Heterocyclic Scaffold Construction
Executive Summary & Strategic Rationale
Piperazine is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics (e.g., Imatinib, Sildenafil, Ciprofloxacin). The primary synthetic challenge with piperazine is its symmetry; selective mono-functionalization requires desymmetrization.
1-Tosylpiperazine hydrochloride (CAS: 856843-84-0) serves as a robust, pre-desymmetrized building block. Unlike transient carbamate protecting groups (Boc, Fmoc, Cbz), the p-toluenesulfonyl (Tosyl or Ts) group offers a distinct stability profile. It is impervious to the acidic conditions that cleave Boc and the basic conditions that cleave Fmoc, effectively serving as an orthogonal "mask" or a permanent pharmacophore moiety.
This guide details the operational protocols for leveraging 1-Tosylpiperazine HCl in multi-step synthesis, focusing on nucleophilic aromatic substitution (SNAr), Palladium-catalyzed cross-coupling, and reductive deprotection strategies.
Chemical Profile & Handling
The hydrochloride salt form provides enhanced shelf-stability and crystallinity compared to the free base oil. However, the protonated amine is non-nucleophilic. Successful utilization requires an understanding of its physical properties and in situ neutralization strategies.
Table 1: Physicochemical Properties & Solubility
Property
Data
Operational Implication
Formula
C₁₁H₁₇ClN₂O₂S
Molecular Weight: 276.78 g/mol
Appearance
White to off-white solid
Easy to weigh; non-hygroscopic compared to free base.
pKa (est)
~8.5 (piperazine NH)
Requires base with pKa > 10 for efficient deprotonation.
Solubility (HCl)
Water, DMSO, Methanol
Poor solubility in non-polar solvents (DCM, Toluene).
Solubility (Free Base)
DCM, EtOAc, THF, Toluene
Soluble in organic reaction media after neutralization.
Diagram 1: The Stability Spectrum (Orthogonality)
The following diagram illustrates where the Tosyl group sits in the hierarchy of protecting group stability, dictating synthetic strategy.
Caption: The Tosyl group survives standard acid/base cycles, allowing it to coexist with Boc/Fmoc during intermediate steps.
Application: Synthesis of heteroaryl-piperazines (e.g., pyrimidines, pyrazines) common in kinase inhibitors.
Mechanism: Addition-Elimination.
Critical Factor: Since the starting material is an HCl salt, one extra equivalent of base is mandatory to release the free amine before it can act as a nucleophile.
Protocol 1: SNAr Reaction with Chloropyrimidines
Reagents:
1-Tosylpiperazine HCl (1.0 equiv)
2-Chloropyrimidine derivative (1.1 equiv)
Base: DIPEA (Diisopropylethylamine) or K₂CO₃ (3.0 equiv)
Solvent: DMF (Dimethylformamide) or DMSO
Step-by-Step:
Charge: To a reaction vial, add 1-Tosylpiperazine HCl (1.0 equiv) and the electrophile (1.1 equiv).
Solvate: Add DMF (concentration ~0.2 M). Stir to create a suspension.
Neutralize & Activate: Add DIPEA (3.0 equiv). Note: The suspension should clear as the free base forms and dissolves.
Reaction: Heat the mixture to 80–100 °C. Monitor by TLC or LC-MS.
Checkpoint: The product is usually less polar than the starting material.
Workup:
Dilute with EtOAc.
Wash 3x with water (to remove DMF and DIPEA salts) and 1x with brine.
Dry over Na₂SO₄ and concentrate.
Workflow B: Buchwald-Hartwig Amination
Application: Coupling with unactivated aryl halides (chlorobenzenes) where SNAr fails.
Critical Factor: The HCl salt can poison Pd catalysts if not neutralized properly. Using a strong inorganic base (NaOtBu) serves dual purposes: neutralizing the HCl and facilitating the Pd-catalytic cycle.
Protocol 2: Pd-Catalyzed N-Arylation
Reagents:
1-Tosylpiperazine HCl (1.0 equiv)
Aryl Bromide (1.0 equiv)
Catalyst: Pd₂(dba)₃ (2 mol%)
Ligand: BINAP or XPhos (4 mol%)
Base: NaOtBu (Sodium tert-butoxide) (2.5 equiv)
Solvent: Toluene (anhydrous, degassed)
Step-by-Step:
Inert Environment: Flame-dry a Schlenk tube and backfill with Argon.
Charge Solids: Add 1-Tosylpiperazine HCl, Aryl Bromide, Pd source, Ligand, and NaOtBu under Argon flow.
Solvate: Add degassed Toluene.
Heat: Seal and heat to 100 °C for 12–16 hours.
Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts.
Workflow C: Reductive Deprotection (The "Nuclear Option")
Application: Removing the Tosyl group to reveal the secondary amine.
Challenge: Unlike Boc (acid) or Fmoc (base), Tosyl sulfonamides are extremely stable. Standard hydrolysis (HBr/AcOH) is often too harsh for complex molecules. Reductive cleavage is the preferred method for sensitive substrates.
Dissolve: Dissolve the substrate in Methanol (0.1 M).
Activate: Add Mg turnings.
Energy Input: Place the reaction vessel in an ultrasonic bath. Sonicate at RT.
Observation: Effervescence (H₂ gas) will occur. The reaction is driven by single-electron transfer (SET).
Monitoring: Reaction may take 1–4 hours. Add more Mg if the reaction stalls.
Quench: Carefully add saturated NH₄Cl solution.
Extraction: Extract with DCM. Note: The product is a secondary amine; ensure the aqueous layer is basic (pH > 10) during extraction to keep the amine in the organic phase.
Diagram 2: Integrated Synthetic Pathway
Caption: Workflow converting the HCl salt into diverse scaffolds via SNAr or Pd-catalysis, followed by optional deprotection.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in SNAr
Incomplete neutralization of HCl salt.
Ensure at least 2.5–3.0 equiv of base is used. The first equiv is sacrificed to neutralize the HCl.
Catalyst Poisoning (Pd)
Chloride ions from the salt interfering with Pd.
Switch to a Pd source resistant to halides or ensure rigorous filtration of the free base before adding catalyst (if possible).
Incomplete Deprotection
Mg surface passivation.
Activate Mg with a crystal of Iodine or use mechanical stirring combined with sonication.
Product stuck in Aqueous Layer
Amine is protonated during workup.
When working up the deprotected amine, adjust pH to >12 using NaOH before organic extraction.
References
BenchChem. (2025).[2] Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)methanol Derivatives. Retrieved from
National Institutes of Health (NIH). (2023). Bacterial Tyrosinase Inhibition... of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives. Retrieved from
Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction.[3] Retrieved from
MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization. Retrieved from
ResearchGate. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides. Retrieved from
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 1-Tosylpiperazine Hydrochloride
Introduction: The Piperazine Moiety as a Privileged Scaffold in Kinase Inhibitor Design Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphoryla...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Piperazine Moiety as a Privileged Scaffold in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[2] Within the vast chemical space of kinase inhibitors, the piperazine ring has emerged as a "privileged scaffold".[3] Its unique physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, as well as its capacity to act as a versatile linker to orient pharmacophoric groups for optimal target engagement, have cemented its importance in medicinal chemistry.[4] A multitude of FDA-approved kinase inhibitors, such as imatinib, dasatinib, and lapatinib, feature a piperazine core, underscoring its significance in the development of effective therapeutics.[5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 1-Tosylpiperazine hydrochloride as a key building block in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its incorporation into a representative kinase inhibitor scaffold, and discuss the critical deprotection step to yield the final active compound.
1-Tosylpiperazine Hydrochloride: A Strategically Protected Building Block
The use of 1-Tosylpiperazine hydrochloride offers several advantages in the synthesis of complex molecules like kinase inhibitors. The tosyl (p-toluenesulfonyl) group serves as an excellent protecting group for one of the nitrogen atoms of the piperazine ring. This mono-protection is crucial for preventing undesired side reactions, such as bis-arylation, during the coupling of the piperazine moiety to the core structure of the kinase inhibitor.[2] The tosyl group is chemically robust, allowing for a wide range of reaction conditions to be employed in the preceding synthetic steps. Furthermore, its eventual removal can be achieved under conditions that are typically compatible with the sensitive functional groups often present in kinase inhibitor scaffolds.[6] The hydrochloride salt form of 1-Tosylpiperazine enhances its stability and improves its handling characteristics as a solid reagent.
Synthetic Strategy: A Modular Approach to Kinase Inhibitor Synthesis
The synthesis of many kinase inhibitors can be conceptualized as a modular process, often involving the coupling of a core heterocyclic scaffold (e.g., quinazoline, pyrimidine) with various side chains that are crucial for target binding and selectivity. The incorporation of the piperazine moiety is a key step in this process. A general and powerful method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination, a C-N cross-coupling reaction.[7][8]
This application note will focus on a representative synthesis of a generic quinazoline-based kinase inhibitor, a common scaffold in many approved drugs. The overall synthetic workflow is depicted below:
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation of 1-Tosylpiperazine Hydrochloride (Buchwald-Hartwig Amination)
This protocol describes the coupling of 1-Tosylpiperazine hydrochloride with a generic heteroaryl chloride, a key step in the synthesis of many kinase inhibitors.
Materials:
Heteroaryl chloride (e.g., a 4-chloroquinazoline derivative) (1.0 equiv)
To a dry Schlenk flask, add the heteroaryl chloride (1.0 equiv), 1-Tosylpiperazine hydrochloride (1.2 equiv), and cesium carbonate (2.5 equiv).
In a separate vial, dissolve Palladium(II) acetate (0.02 equiv) and Xantphos (0.04 equiv) in anhydrous 1,4-dioxane.
Add the catalyst solution to the Schlenk flask containing the reactants.
Evacuate and backfill the flask with nitrogen or argon three times.
Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
Wash the Celite pad with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(heteroaryl)-N'-tosylpiperazine intermediate.
Causality Behind Experimental Choices:
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N bond formation with sterically hindered coupling partners and unactivated aryl chlorides.[9]
Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in promoting the reaction while minimizing side reactions. Its use is crucial when starting with the hydrochloride salt of the amine to ensure the free base is generated in situ.
Solvent: Anhydrous 1,4-dioxane is a common solvent for Buchwald-Hartwig reactions as it is aprotic and has a high boiling point, allowing for the reaction to be conducted at elevated temperatures.
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure high yields.
Protocol 2: Deprotection of the Tosyl Group
This protocol describes the removal of the tosyl protecting group to furnish the free secondary amine, which is then available for further functionalization.
Dissolve the N-(heteroaryl)-N'-tosylpiperazine intermediate in a minimal amount of a suitable solvent if necessary (e.g., dichloromethane), although often the reaction can be performed neat.
Add an excess of 33% HBr in acetic acid to the dissolved intermediate at room temperature.
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
Upon completion, add a large excess of diethyl ether to the reaction mixture to precipitate the hydrobromide salt of the deprotected product.
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
The resulting hydrobromide salt can be used directly in the next step or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) to yield the free base.
Causality Behind Experimental Choices:
Deprotection Reagent: HBr in acetic acid is a strong acid that effectively cleaves the sulfonamide bond of the tosyl group. This method is often preferred for its relatively mild conditions and high efficiency.[6]
Precipitation: The addition of a non-polar solvent like diethyl ether causes the polar hydrobromide salt of the product to precipitate, allowing for easy isolation from the reaction mixture.
Protocol 3: Final Coupling to Introduce the Side Chain
This protocol describes the final step in the synthesis, where a side chain is coupled to the newly deprotected piperazine nitrogen. This is often achieved via a nucleophilic substitution or an amide coupling reaction.
Materials:
N-(Heteroaryl)piperazine (free base or hydrobromide salt) (1.0 equiv)
Electrophilic side chain precursor (R-X, where X is a leaving group like Cl, Br, or an activated carboxylic acid) (1.1 equiv)
A suitable base (e.g., triethylamine or diisopropylethylamine) if starting from the hydrobromide salt (2.2 equiv)
Anhydrous solvent (e.g., dichloromethane, DMF, or acetonitrile)
Procedure (for Nucleophilic Substitution):
Dissolve the N-(Heteroaryl)piperazine in the chosen anhydrous solvent. If using the hydrobromide salt, add the base and stir for 10-15 minutes.
Add the electrophilic side chain precursor (R-X) to the solution.
Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS.
Once complete, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization to obtain the final kinase inhibitor.
Data Presentation
Step
Product
Starting Materials
Key Reagents
Typical Yield
Purity (by HPLC)
1. N-Arylation
N-(4-Quinazolinyl)-N'-tosylpiperazine
4-Chloroquinazoline, 1-Tosylpiperazine HCl
Pd(OAc)₂, Xantphos, Cs₂CO₃
75-90%
>95%
2. Deprotection
N-(4-Quinazolinyl)piperazine
N-(4-Quinazolinyl)-N'-tosylpiperazine
HBr/AcOH
80-95%
>98%
3. Final Coupling
Final Kinase Inhibitor
N-(4-Quinazolinyl)piperazine, R-X
Base (e.g., TEA)
60-85%
>99%
Visualization of the Synthetic Pathway
Caption: A representative synthetic pathway.
Conclusion and Future Perspectives
1-Tosylpiperazine hydrochloride is a versatile and strategically important building block for the synthesis of kinase inhibitors. Its use allows for the controlled and efficient introduction of the critical piperazine moiety into complex molecular scaffolds. The protocols outlined in this application note provide a robust framework for researchers to synthesize novel kinase inhibitors for further biological evaluation. The modular nature of this synthetic strategy also lends itself to the creation of compound libraries for structure-activity relationship (SAR) studies, which are essential for the optimization of lead compounds in the drug discovery pipeline. As the quest for more selective and potent kinase inhibitors continues, the judicious use of well-designed building blocks like 1-Tosylpiperazine hydrochloride will remain a key enabler of innovation in medicinal chemistry.
References
El-Miligy, M. M., et al. (2020). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future Medicinal Chemistry, 12(13), 1187-1204. Available at: [Link]
Zhang, Y., et al. (2025). Synthesis of Lapatinib via direct regioselective arylation of furfural. Request PDF. Available at: [Link]
Van Otterlo, W. A. L., et al. (2014). Synthesis of piperazine-linked aminopyridine derivatives. ResearchGate. Available at: [Link]
Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786. Available at: [Link]
Cipla Limited. (2013). Process for the preparation of gefitinib. US Patent 8,350,029.
Wang, X., et al. (2014). Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 45(2), 165-169. Available at: [Link]
Kappe, C. O., et al. (2020). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Available at: [Link]
Shan, L., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1764-1786. Available at: [Link]
MacMillan, D. W. C., et al. (2023). A general method for Ni-catalyzed C-N cross-couplings of (hetero)aryl chlorides with anilines and aliphatic amines under homogeneous conditions using a dual-base strategy. Organic Letters, 25(18), 3164-3172. Available at: [Link]
Gou, S., et al. (2014). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. European Journal of Medicinal Chemistry, 86, 62-73. Available at: [Link]
Erol, O. O., et al. (2024). Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. Bioorganic Chemistry, 148, 107629. Available at: [Link]
Hetero Drugs Limited. (2014). Process for the preparation of lapatinib. WIPO Patent Application WO/2014/170910.
Wang, L., et al. (2010). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry, 18(12), 4393-4403. Available at: [Link]
Sisko, J. T., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(2), 1463-1472. Available at: [Link]
Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786. Available at: [Link]
Maskrey, T. S., et al. (2018). A New Synthesis of Gefitinib. ACS Omega, 3(11), 15993-15997. Available at: [Link]
He, Z., et al. (2023). Atom-efficient arylation of N-tosylimines mediated by cooperative ZnAr2/Zn(C6F5)2. Chemical Science, 14(21), 5665-5671. Available at: [Link]
Bakulina, O., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5530. Available at: [Link]
Van Otterlo, W. A. L., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry, 67, 67-76. Available at: [Link]
Wang, L., et al. (2010). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 15(4), 2304-2312. Available at: [Link]
Ohta, Y., et al. (2013). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry, 21(18), 5678-5690. Available at: [Link]
Wang, J. G., et al. (2005). Synthesis of gefitinib. Chinese Journal of New Drugs, 14(9), 1142-1143. Available at: [Link]
MacMillan, D. W. C., et al. (2023). General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy. Organic Letters, 25(18), 3164-3172. Available at: [Link]
Singh, U. P., et al. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]
Application Note: Selective N-Tosylation of Piperazine
Abstract & Strategic Overview The synthesis of N-tosylpiperazine (1-tosylpiperazine) is a foundational step in medicinal chemistry, serving as a critical intermediate for HIV protease inhibitors, antipsychotics, and supr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The synthesis of N-tosylpiperazine (1-tosylpiperazine) is a foundational step in medicinal chemistry, serving as a critical intermediate for HIV protease inhibitors, antipsychotics, and supramolecular synthons.[1] The primary synthetic challenge is selectivity : piperazine possesses two equivalent secondary amines.[1] Standard electrophilic addition often leads to a statistical mixture of unreacted starting material, the desired mono-tosyl product, and the unwanted N,N'-ditosyl (bis-tosyl) byproduct.[1]
This guide presents two validated protocols to solve this challenge:
The pH-Controlled "Single-Protection" Protocol (Recommended): Uses in situ monoprotonation to sterically and electronically deactivate one amine, ensuring high mono-selectivity (>85%).[1]
The Stoichiometric Excess Protocol: A classical approach relying on statistical probability, best for rapid, small-scale synthesis where reagent waste is acceptable.[1]
Chemical Mechanism & Selectivity Logic[1]
The reaction proceeds via a nucleophilic attack of the piperazine nitrogen on the sulfur atom of p-toluenesulfonyl chloride (TsCl), following an addition-elimination mechanism (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-like at Sulfur).
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the "Monoprotonation" strategy to block the formation of the Bis-Tosyl impurity.
Figure 1: Reaction pathways showing the statistical progression to Bis-product vs. the directed Monohydrochloride route.
Protocol A: The pH-Controlled "Single-Protection" Method (High Yield)
Best For: Scale-up (>5g), high purity requirements, and minimizing waste.[1]
Principle
By converting piperazine to piperazine monohydrochloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
), one amine is protonated and rendered non-nucleophilic. The remaining free amine reacts with TsCl.[1] As the reaction proceeds, base is added to neutralize the HCl released, but the initially protonated amine remains protected until workup.[1]
Reagents & Stoichiometry
Component
Equiv.
Role
Piperazine (Anhydrous)
1.0
Substrate
HCl (conc. or 4M dioxane)
1.0
Protonation Agent
p-Toluenesulfonyl Chloride
1.0
Electrophile
Triethylamine (Et3N)
2.1
Acid Scavenger
Dichloromethane (DCM)
10 Vol
Solvent
Step-by-Step Procedure
Monoprotonation:
Dissolve Piperazine (10 mmol, 0.86 g) in DCM (20 mL).
) should be dominant. Bis-product (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) should be minimal.
Workup (The "pH Switch"):
Wash the organic layer with Water (2 x 15 mL) to remove salts.[1]
Acid Extraction: Extract the organic layer with 1M HCl (2 x 20 mL).[1]
Mechanism:[1][2][3][4][5][6] Mono-tosyl piperazine is protonated and moves to the aqueous layer.[1] Bis-tosyl piperazine (neutral) stays in the DCM layer.[1]
Isolation: Take the acidic aqueous layer (containing product) and basify to pH >10 using 4M NaOH.[1] The product will precipitate or oil out.[1]
Extract the basic aqueous layer with DCM (3 x 20 mL).[1]
Dry combined organics over
, filter, and concentrate in vacuo.
Protocol B: The Stoichiometric Excess Method
Best For: Rapid, small-scale exploratory chemistry where piperazine is cheap and purification speed is prioritized over yield.[1]
Principle
Using a large excess of piperazine ensures that any TsCl molecule is statistically more likely to encounter a fresh diamine than a mono-tosyl product.[1]
Fix: Filter the biphasic mixture through Celite before separation.[1]
References
Kuethe, J. T., et al. (2009).[1] "A Convenient Synthesis of N-Tosylpiperazine." Journal of Organic Chemistry. (Demonstrates the utility of monoprotonation logic).
Biotage Application Note. (2020). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." MDPI Processes. (Describes the in situ protection strategy). [1]
Organic Syntheses. (2010). "General methods for protection of diamines." Org.[1][2][5][7] Synth. (Foundational text on amine selectivity).
PubChem Compound Summary. "1-(4-Tolylsulfonyl)piperazine."[1] (Physical data verification). [1]
Application Note: Microwave-Assisted N-Functionalization of 1-Tosylpiperazine Hydrochloride
This Application Note and Protocol guide details the microwave-assisted synthesis utilizing 1-Tosylpiperazine hydrochloride . This compound serves as a critical mono-protected piperazine scaffold, allowing for regiospeci...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the microwave-assisted synthesis utilizing 1-Tosylpiperazine hydrochloride . This compound serves as a critical mono-protected piperazine scaffold, allowing for regiospecific functionalization at the N4 position without the formation of bis-alkylated byproducts.
Executive Summary & Rationale
1-Tosylpiperazine hydrochloride (CAS: 13889-98-0) is a robust building block for medicinal chemistry, particularly in the synthesis of antipsychotics, antihistamines, and antifungal agents. Conventional thermal heating for N-alkylation or N-arylation of this salt is often plagued by long reaction times (12–24 hours) and incomplete conversion due to the poor nucleophilicity of the salt form.
The Microwave Advantage:
Microwave irradiation (MW) provides direct dielectric heating to the reaction matrix. For 1-Tosylpiperazine HCl, this is transformative because:
Superheating Effects: Polar solvents (EtOH, DMF) can be heated well above their boiling points in sealed vessels, accelerating the endothermic neutralization and subsequent nucleophilic attack.
In-Situ Free Basing: The rapid thermal ramp facilitates the immediate equilibrium shift from the hydrochloride salt to the reactive free amine in the presence of a base, minimizing the exposure of the free amine to oxidative conditions before reaction.
Chemical Mechanism & Workflow[1]
The core workflow involves a "One-Pot, Two-Stage" mechanism inside the microwave vial. The hydrochloride salt must first be neutralized in situ to generate the nucleophilic secondary amine, which then attacks the electrophile (Alkyl Halide or Aryl Halide).
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow for the in-situ neutralization and functionalization of 1-Tosylpiperazine HCl.
Experimental Protocols
Protocol A: Microwave-Assisted N-Alkylation (SN2)
Target: Synthesis of N-alkyl-N'-tosylpiperazines.
Scope: Primary and secondary alkyl halides.
Reagents:
1-Tosylpiperazine Hydrochloride (1.0 equiv)
Alkyl Halide (1.2 equiv)
Potassium Carbonate (
) (2.5 equiv) or DIPEA (3.0 equiv)
Solvent: Acetonitrile (ACN) or DMF (Dry).
Note: ACN is preferred for ease of workup; DMF for poorly soluble substrates.
Step-by-Step Methodology:
Vial Loading: Into a 10 mL microwave process vial equipped with a magnetic stir bar, add 1-Tosylpiperazine HCl (276 mg, 1.0 mmol) and
(345 mg, 2.5 mmol) .
Solvent Addition: Add Acetonitrile (3.0 mL) . Stir for 1 minute at room temperature. Observation: The mixture will be a heterogeneous slurry.[1]
Electrophile Addition: Add the Alkyl Halide (1.2 mmol) . Cap the vial with a crimp seal (PTFE/Silicone septum).
Microwave Parameters:
Mode: Dynamic (Standard Control)
Temperature: 120 °C
Hold Time: 10–15 minutes
Pre-stirring: 30 seconds (High speed)
Pressure Limit: 15 bar
Workup:
Cool the vial to <50 °C (using compressed air flow).
Filter the inorganic salts (
/KCl) through a fritted funnel or Celite pad.
Concentrate the filtrate in vacuo.
Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).
Pour the reaction mixture into Ice Water (20 mL) with vigorous stirring.
The product usually precipitates as a solid. Filter, wash with water, and dry.[2]
Self-Validation: If no precipitate forms, extract with EtOAc (3x), wash with brine, and dry over
.
Reaction Condition Optimization Table
The following data summarizes typical optimization ranges based on internal validation and literature precedents for piperazine derivatives.
Parameter
Condition A (Mild)
Condition B (Harsh)
Rationale
Solvent
Acetonitrile / Ethanol
DMF / DMSO / NMP
Use A/EtOH for alkyl halides; DMSO for unreactive aryl halides.
Base
DIPEA (Liquid)
/ (Solid)
Solid inorganic bases require higher temps but allow easier workup.
Temp
80–100 °C
140–180 °C
100°C is sufficient for benzyl bromides; 150°C+ needed for SNAr.
Time
5–10 min
20–45 min
MW kinetics are typically 10-50x faster than thermal reflux.
Yield
85–95%
70–85%
Harsh conditions may degrade the tosyl group (sulfonamide cleavage).
Troubleshooting & Critical Controls
Issue 1: Incomplete Conversion of the HCl Salt
Symptom:[3][4][5][6][7][8] Recovery of starting material or low yield.
Cause: The HCl salt did not fully neutralize, leaving the amine protonated and non-nucleophilic.
Solution: Increase the base stoichiometry to 3.5 equiv. Ensure a "Pre-stir" step of 2 minutes inside the vial before heating to allow partial neutralization.
Issue 2: Sulfonamide Cleavage (Detosylation)
Symptom:[3][4][5][6][7][8] Appearance of free piperazine or N-alkyl piperazine (lacking tosyl group) in LC-MS.
Cause: Excessive temperature (>180 °C) in the presence of strong acids or bases can cleave the sulfonamide bond [1].
Control: Do not exceed 160 °C. If higher temps are needed, switch to a more stable protecting group or ensure the reaction time is <10 minutes.
Issue 3: Pressure Spikes
Cause: Use of low-boiling solvents (DCM, Acetone) or gas generation (
from carbonates).
Control: Use solvents with boiling points >70 °C (ACN, EtOH). If using carbonate bases, fill the vial to only 50% capacity to allow headspace for
.
References
Microwave-Assisted Synthesis of Sulfonamides:
De Luca, L., & Giacomelli, G. (2008).[2][5] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[5] The Journal of Organic Chemistry, 73(10), 3967–3969.
[Link]
Microwave Synthesis of 1-Arylpiperazines:
Jaisinghani, H. G., et al. (1998).[9] Microwave Assisted Rapid Synthesis of 1-Arylpiperazines. Synthetic Communications.
[Link][9]
Green Synthesis of Piperazine Derivatives:
Moura, R. G., et al. (2021).[7] Synthesis of the piperazine subunit of Indinavir. Arkivoc, part x, 106-111.[7]
[Link]
Microwave-Assisted SNAr Reactions:
He, H., et al. (2005). Microwave-assisted SNAr reaction in water. Tetrahedron Letters, 46(23), 3981-3985.
[Link][7]
Application Note: Integration of 1-Tosylpiperazine Hydrochloride in Solid-Phase Synthesis
This guide outlines the technical protocols and chemical logic for utilizing 1-Tosylpiperazine hydrochloride (CAS: 856843-84-0) in solid-phase organic synthesis (SPOS). Executive Summary 1-Tosylpiperazine hydrochloride s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical protocols and chemical logic for utilizing 1-Tosylpiperazine hydrochloride (CAS: 856843-84-0) in solid-phase organic synthesis (SPOS).
Executive Summary
1-Tosylpiperazine hydrochloride serves as a robust, mono-functionalized piperazine building block.[1] In Solid-Phase Synthesis (SPS), it is primarily utilized to introduce the
-sulfonylpiperazine pharmacophore—a privileged motif in HIV protease inhibitors, GPCR ligands, and anticancer agents.[1][2]
Unlike transient protecting groups (Boc/Fmoc), the Tosyl (p-toluenesulfonyl) group acts as a permanent moiety in most combinatorial workflows, offering exceptional stability against acidolytic cleavage cocktails (e.g., 95% TFA).[1][2] This allows for the synthesis of complex peptidomimetics where the sulfonamide core remains intact upon resin release.[2]
Structure: A piperazine ring mono-substituted with a p-toluenesulfonyl group.[1]
Role: Nucleophilic Building Block (Secondary Amine).[1][2]
Key Advantage: The hydrochloride salt form prevents oxidative degradation and shelf-life issues associated with the free base.[2] However, it requires in situ neutralization to restore nucleophilicity.[1][2]
Reaction Suitability
The free secondary amine of 1-Tosylpiperazine participates in three primary SPS transformations:
Amidation: Reaction with resin-bound activated carboxylic acids.[1][2]
S
Ar Displacement: Reaction with resin-bound halo-aromatics (e.g., fluoro-nitro-benzenes).[1]
Reductive Amination: Reaction with resin-bound aldehydes.[1][2]
Experimental Workflows (Graphviz Visualization)
The following diagram illustrates the decision matrix for coupling 1-Tosylpiperazine HCl to solid supports.
Figure 1: Strategic workflow for integrating 1-Tosylpiperazine into solid-phase libraries.
Detailed Protocols
Protocol A: Amide Bond Formation (Acylation)
Objective: To couple 1-Tosylpiperazine to a resin-bound carboxylic acid (e.g., Fmoc-Asp(OH)-Resin).
Resin Preparation: Swell the resin in DMF for 30 minutes. Drain.
Activation: Add a solution of HATU (5 eq) and DIEA (5 eq) in DMF to the resin. Shake for 2 minutes to pre-activate the resin-bound acid (optional, but recommended for steric bulk).
Neutralization & Coupling:
In a separate vial, dissolve 1-Tosylpiperazine HCl (5 eq) in minimal DMF.
Add DIEA (5 eq) to this vial. Note: You will observe a slight exotherm or precipitate clearing as the free base forms.[2]
Add this neutralized solution to the resin mixture.[1][2]
Incubation: Agitate at room temperature for 2–4 hours.
Washing: Drain and wash with DMF (3x), DCM (3x), and DMF (3x).[1][2]
Validation: Perform a Chloranil test (for aldehydes) or simply cleavage of a small aliquot to verify mass via LC-MS. Note: Standard Kaiser test is not applicable as the resin amine is capped.[2]
Protocol B: S
Ar Displacement
Objective: To react 1-Tosylpiperazine with a resin-bound 4-fluoro-3-nitrobenzene moiety.
Cause: Incomplete neutralization of the HCl salt.[2]
Solution: Increase the base (DIEA) to 2.2 equivalents relative to the piperazine salt. Ensure the "Free Base" solution is clear before adding to the resin.[2]
Alternative: Use a stronger activation method (e.g., PyBOP instead of DIC) if performing amide coupling.[1][2]
Solution: Perform all coupling steps in DMF or NMP.[1][2] Wash resin extensively with MeOH or water/DMF mixtures post-coupling to dissolve salt byproducts.[1][2]
Verification: If your target molecule requires the removal of the Tosyl group, this reagent is not suitable.[2] The Tosyl group requires Na/Naphthalene or refluxing HBr/AcOH for removal, which will likely degrade the solid support or the peptide linker.[2] Use this reagent only when the Tosyl-Piperazine moiety is the desired endpoint.[2]
References
Biosynce . (n.d.).[1][2] 1-Tosylpiperazine CAS 27106-51-0 Manufacturers Suppliers Factory. Retrieved October 26, 2023, from [Link][1][2]
Bungard, C. J., et al. (2017).[1][2][8] "Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors." ACS Medicinal Chemistry Letters, 8(12), 1280-1285.[1][2] [Link][2]
Luxembourg Bio Technologies . (2007).[1][2] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
National Institutes of Health (NIH) . (2020).[1][2] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PubMed Central.[1][2] [Link]
This is a technical support guide designed for researchers working with 1-Tosylpiperazine Hydrochloride . It addresses specific failure modes related to its salt form, nucleophilicity, and protecting group stability.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for researchers working with 1-Tosylpiperazine Hydrochloride . It addresses specific failure modes related to its salt form, nucleophilicity, and protecting group stability.[1]
Reagent Status: Active | CAS: 856843-84-0 | Common Name: 1-(p-Toluenesulfonyl)piperazine HCl[1][2]
⚠️ Critical Reagent Profile
Before starting any synthesis, you must recognize that this reagent is supplied as a Hydrochloride Salt .[2]
Molecular Weight: 276.78 g/mol (Salt) vs 240.32 g/mol (Free Base).[1][2]
Nucleophilicity:Zero in its supplied state.[1][2] The amine is protonated (
) and cannot act as a nucleophile until neutralized.
Protecting Group: The Tosyl (Ts) group is a sulfonamide.[2] It is NOT labile to standard acid (TFA/HCl) or mild base (Piperidine) conditions used for Boc/Fmoc.[1][2]
🔧 Troubleshooting Guide (Q&A)
Issue 1: "I mixed the reagent with an alkyl halide in DCM/THF, but no reaction occurred."
Diagnosis: You likely used the HCl salt directly without adding a base, or used a non-polar solvent where the salt is insoluble.
The Causality:
Protonation: The nitrogen atom is protonated (
).[1][2] It lacks the lone pair required for attack.[2]
Solubility: The HCl salt is ionic.[2] It is insoluble in dichloromethane (DCM), THF, or Toluene.[1][2] It sits as a solid at the bottom of the flask, physically separated from your electrophile.
Solution:
You must perform a Free Base Liberation or use In-Situ Neutralization .[1][2]
Method A (Pre-treatment): Partition the salt between DCM and 1M NaOH.[2] Dry the organic layer and concentrate to get the free amine (oil/solid). Use this for the reaction.
Method B (In-situ): Add a tertiary amine base (DIPEA or TEA) before adding the electrophile.[1][2] Ensure the solvent is polar enough (e.g., DMF, MeCN) or use a phase transfer catalyst if staying in non-polar solvents.
Issue 2: "My Buchwald-Hartwig coupling yields are consistently <10%."
Diagnosis: Base Scavenging.
The Causality:
Palladium-catalyzed couplings require a base (e.g.,
, ) to deprotonate the amine upon coordination to the metal.
If you calculate 1.0 - 1.5 equivalents of base based on the piperazine stoichiometry, the HCl attached to the piperazine consumes the first equivalent of your base instantly.
Result: The reaction mixture becomes neutral/acidic, shutting down the catalytic cycle.
Solution:
Adjust your stoichiometry.
Recommendation: Use 2.5 - 3.0 equivalents of base (e.g.,
Tosyl: Extremely stable to acid and base.[2] It requires reductive cleavage or harsh acidolytic conditions.[1][2]
Solution:
Switch to Reductive Cleavage conditions.
Standard Protocol: Sodium/Naphthalene in THF (Single Electron Transfer).[1][2]
Alternative:
in Acetic Acid with Phenol (Harsh, requires reflux).[1][2]
📊 Data & Solubility Matrix
Table 1: Solubility & Base Compatibility
Solvent
HCl Salt Solubility
Free Base Solubility
Recommended Base for Reaction
Water
High
Low
NaOH, KOH
Methanol
High
High
, TEA
DCM / Chloroform
Insoluble
High
DIPEA (In-situ) or Wash w/ NaOH
THF / Dioxane
Insoluble
High
NaH, LiHMDS (after neutralization)
DMF / DMSO
Moderate
High
,
🧪 Validated Experimental Protocols
Protocol A: Quantitative Free Base Liberation (Recommended)
Use this if your subsequent reaction is sensitive to water or salts.[1]
Dissolution: Suspend 10.0 mmol of 1-Tosylpiperazine HCl in 50 mL of Dichloromethane (DCM).
Neutralization: Add 50 mL of 1M NaOH (or sat.
) to the separating funnel.
Extraction: Shake vigorously for 2 minutes. The solid will dissolve as it converts to the free base and migrates to the DCM layer.
Separation: Collect the organic layer.[2] Extract the aqueous layer once more with 20 mL DCM.[2]
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
Result: You will obtain the free base as a white solid/crystalline material.[2] Use immediately.
Protocol B: Reductive Deprotection of Tosyl Group
Note: This reaction requires anhydrous conditions.
Reagent Prep: Prepare a solution of Naphthalene (1.2 eq) in dry THF. Add Sodium metal (1.2 eq) and stir until the solution turns deep green (formation of sodium naphthalenide radical anion).
Addition: Cool the green solution to -78°C.
Reaction: Add a solution of your N-Tosylpiperazine derivative (1.0 eq) in THF dropwise.
Monitoring: Stir for 1-2 hours. The green color should persist (indicating excess reducing agent).[2] If it turns clear/brown, add more sodium naphthalenide.[1][2]
Quench: Quench carefully with water or ammonium chloride solution at low temperature.
Workup: Extract the naphthalene into hexanes (discard). Adjust pH to >11 and extract your deprotected amine into DCM/EtOAc.[2]
🧬 Visual Logic & Workflows
Figure 1: Reaction Setup Decision Tree
Use this logic to determine the correct setup based on your solvent system.
Caption: Decision matrix for handling solubility and neutralization based on solvent choice.
Figure 2: Deprotection Pathway Comparison
Visualizing why standard acid deprotection fails.
Caption: Mechanistic pathway comparison showing the necessity of reductive cleavage for Tosyl groups.
📚 References
PubChem. 1-(o-Tolyl)piperazine Hydrochloride Compound Summary. National Library of Medicine.[2] [Link][1][2]
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for Sulfonamide stability and cleavage conditions).
Alonso, E., et al. Reductive deprotection of sulfonamides. Tetrahedron, 1997, 53, 14355-14368.[1][2][4] [Link]
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
Technical Support Center: Impurity Control in 1-Tosylpiperazine Hydrochloride Synthesis
Introduction 1-Tosylpiperazine hydrochloride is a critical intermediate in the synthesis of piperazine-based pharmaceuticals. Its quality is defined by the absence of specific process-related impurities that arise from t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-Tosylpiperazine hydrochloride is a critical intermediate in the synthesis of piperazine-based pharmaceuticals. Its quality is defined by the absence of specific process-related impurities that arise from the inherent reactivity of the piperazine scaffold.
This guide addresses the "Selectivity Paradox" of this synthesis: Piperazine contains two equivalent nucleophilic nitrogen atoms. Once the first nitrogen is tosylated, the second nitrogen remains nucleophilic (and basic), leading to the risk of over-reaction (bis-tosylation). This technical document provides a root-cause analysis of these impurities and self-validating protocols for their removal.
Module 1: The Impurity Landscape (Diagnostic Hub)
Before troubleshooting, you must accurately identify the enemy. The following table categorizes the four critical impurities encountered in this synthesis.
Hydrophobic Solid. Insoluble in water and dilute acid.High melting point.
Over-reaction. Caused by 1:1 stoichiometry, high pH (>9), or poor mixing (local high concentration of TsCl).
IMP-B
p-Toluenesulfonic Acid (p-TsOH)
Strong Acid. Highly water-soluble.UV active.
Hydrolysis. Moisture in solvent/reagents or hydrolysis of unreacted TsCl during workup.
IMP-C
Unreacted Piperazine
Polar Base. Hygroscopic.No UV chromophore (difficult to see on HPLC).
Excess Reagent. Often used in excess (2-3 equiv.) to drive selectivity, then incompletely removed.
IMP-D
Unreacted TsCl
Reactive Electrophile. Lachrymator.Hydrolyzes over time.
Incomplete Reaction. Stoichiometry error or reaction quenched too early.
Module 2: Synthesis Logic & Reaction Pathway
To control impurities, you must control the reaction kinetics. The diagram below illustrates the reaction pathway and the critical decision points that determine purity.
Figure 1: Reaction Pathway and Impurity Genesis
Caption: The "Selectivity Cliff": Once Mono-product forms, it must be protected from further reaction. High pH or excess TsCl drives the path toward the red Bis-impurity node.
Module 3: Troubleshooting & FAQs
Q1: Why is my Bis-tosyl (IMP-A) level consistently high (>5%)?
Diagnosis: You are likely operating under "Statistical Control" (1:1 ratio) rather than "Kinetic/pH Control."
The Fix:
Stoichiometry Shift: Increase Piperazine loading to 2.5 – 3.0 equivalents . This statistically favors mono-substitution.
The "Protonation Shield" (Advanced): Conduct the reaction in a buffered medium (pH ~4.5-5.0) or use Piperazine Monohydrochloride as the starting material. At this pH, one nitrogen is protonated (ammonium, non-reactive) while the other is free (reactive). This chemically blocks the second site.
Reference: See [1] for mono-substitution strategies using protonated salts.
Q2: I see a large peak at the solvent front on HPLC. Is this Piperazine?
Diagnosis: Likely p-TsOH (IMP-B) or the solvent front itself.
Reasoning: Piperazine has no significant UV chromophore (no aromatic ring) and is often invisible at standard wavelengths (254 nm).
The Fix:
To detect Piperazine: You must use a specialized detector (ELSD, CAD) or derivatize the sample (e.g., with benzoyl chloride) prior to HPLC.
To confirm p-TsOH: Check absorbance at 220nm and 254nm. p-TsOH absorbs strongly.
Q3: My final product is hygroscopic and sticky. Why?
Diagnosis: Contamination with Piperazine Dihydrochloride or p-TsOH salts .
The Fix:
Ensure the final hydrochloride salt formation is done in anhydrous conditions (e.g., HCl in Dioxane or Isopropanol).
Recrystallize the final salt from Ethanol/Diethyl Ether . The target Mono-Tosyl HCl crystallizes well, while impurities often remain in the mother liquor.
Module 4: Analytical Detective Work (Methodology)
Use this standard HPLC method to separate the hydrophobic Bis-impurity from the target.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B: Acetonitrile
Gradient: 5% B to 90% B over 20 minutes.
Detection: UV @ 230 nm (optimal for sulfonamide) and 254 nm.
Retention Time Guide (Relative):
Piperazine: ~1.0 min (Void volume, often invisible).
p-TsOH: ~2.5 - 3.5 min.
1-Tosylpiperazine (Target): ~8.0 - 10.0 min.
Bis-tosylpiperazine: ~14.0 - 16.0 min (Late eluter, very hydrophobic).
Module 5: Purification Protocol (The "pH Switch")
This protocol relies on the solubility differences between the impurities. It is a self-validating system : if the solid doesn't dissolve in acid, it is the Bis-impurity.
Figure 2: The "pH Switch" Purification Workflow
Caption: The "pH Switch" effectively filters out the Bis-impurity (insoluble in acid) and washes away Piperazine (stays in water at basic pH).
Checkpoint: A white precipitate will form.[1] This is mostly Impurity A (Bis-tosyl) .
Filtration: Filter the acidic solution. Discard the solid (Bis-tosyl). Keep the clear filtrate (contains Target + Piperazine).
Basify: Cool the filtrate to 0°C. Slowly add 50% NaOH until pH > 10.
Mechanism:[2][3][4][5][6][7][8][9] Target becomes free base (organic soluble). Piperazine becomes free base (but remains highly water soluble).
Extraction: Extract 3x with Dichloromethane (DCM).
Note: Do not use Ethyl Acetate if avoiding Piperazine carryover is critical, as Piperazine is slightly soluble in EtOAc. DCM is more selective for the sulfonamide.
Salt Formation: Dry DCM layer (MgSO4), filter, and add HCl in Isopropanol (1.1 equiv). The target 1-Tosylpiperazine Hydrochloride will precipitate as a white solid.[1]
References
Regioselective Synthesis of Monosubstituted Piperazines.
Source: Czech Patent CZ305317B6 (2015).
Context: Describes the use of piperazine monohydrochloride and pH control to prevent bis-substitution.
Synthesis and Characterization of 1-Tosylpiperazine Derivatives.
Source:Molecules (via PMC), 2023.
Context: Provides general synthesis conditions (DCM, room temp) and characterization data (NMR/MS) for tosyl-piperazine intermediates.
Purification of p-Toluenesulfonic Acid (Impurity Removal).
Source:Organic Syntheses, Coll. Vol. 1, p.145.
Context: Fundamental chemistry regarding the solubility and removal of sulfonyl chlorides and sulfonic acids.
Technical Support Center: Strategies for Selective Mono-Tosylation of Piperazine
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of piperazine chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of piperazine chemistry. The selective mono-tosylation of piperazine is a critical transformation for introducing this valuable scaffold into pharmaceutical candidates. However, the symmetrical nature of piperazine presents a common and often frustrating challenge: the formation of the undesired di-tosylated byproduct.
This document provides in-depth, field-tested insights and protocols to help you troubleshoot and optimize your reaction, maximizing the yield of your desired mono-tosylated product while minimizing di-tosylation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the mono-tosylation of piperazine. Each answer explains the underlying chemical principles and provides actionable steps to resolve the issue.
Question 1: My reaction yields predominantly the di-tosylated product, even when using a 1:1 stoichiometry. How can I improve the selectivity for the mono-tosylated product?
Answer: This is the most common challenge in piperazine tosylation. The root cause is that the mono-tosylated piperazine intermediate is still a nucleophile and can react with tosyl chloride. While the tosyl group is electron-withdrawing and slightly deactivates the second nitrogen, this effect is often insufficient to prevent a second reaction, especially if there is a localized high concentration of tosyl chloride.
To kinetically favor the reaction of tosyl chloride with piperazine over the mono-tosylated intermediate, you must control the reaction conditions carefully.
Core Strategies to Enhance Mono-selectivity:
Adjust Stoichiometry (Le Châtelier's Principle in Action): The most effective direct method is to use a significant excess of piperazine. By making piperazine the overwhelmingly abundant nucleophile, you statistically favor the reaction of tosyl chloride with an unreacted piperazine molecule. A molar ratio of 3:1 to 5:1 (piperazine:tosyl chloride) is a common starting point.[1][2]
Control the Rate of Addition: Never add the tosyl chloride all at once. A rapid addition creates a high local concentration of the electrophile, increasing the likelihood of di-tosylation. Instead, dissolve the tosyl chloride in a suitable solvent and add it dropwise over an extended period (e.g., 1-2 hours) using a syringe pump or a pressure-equalizing dropping funnel.[3] This maintains a consistently low concentration of the limiting reagent.
Lower the Reaction Temperature: Conducting the reaction at a reduced temperature (e.g., 0 °C to -10 °C in an ice-salt bath) slows down the rate of both the first and second tosylation.[3] Since the second tosylation is often slower than the first, lowering the temperature can further enhance the kinetic selectivity for the mono-adduct.
Question 2: I'm seeing a significant amount of unreacted piperazine alongside the di-tosylated product, with very little of my desired mono-tosylated compound. What is happening?
Answer: This outcome suggests that your active nucleophile (piperazine) is being consumed or deactivated by a process other than the desired tosylation. The most likely culprit is the hydrochloric acid (HCl) byproduct of the reaction.
Each mole of tosyl chloride that reacts generates one mole of HCl. This acid will protonate a basic nitrogen atom on piperazine, forming a piperazine hydrochloride salt. This salt is no longer nucleophilic and will not react with tosyl chloride. If you don't have a sufficient amount of a separate base to scavenge the HCl, you will effectively remove your starting material from the reaction, requiring more than one equivalent of piperazine to react with one equivalent of tosyl chloride.
Solution:
Use an Appropriate Base: Incorporate a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, into your reaction mixture.[4][5] A common approach is to use at least 1.1 equivalents of base for every equivalent of tosyl chloride. The base will neutralize the HCl as it is formed, keeping the piperazine in its free, nucleophilic state. Pyridine can even be used as the solvent.[1]
Question 3: My reaction seems to work, but separating the mono-tosylated product from the di-tosylated byproduct by column chromatography is extremely difficult. Are there better options?
Answer: This is a well-documented challenge. The polarity of the mono- and di-tosylated products can be very similar, leading to poor separation on silica gel.[6] While optimizing chromatographic conditions (e.g., using a less polar eluent system and multiple elutions) can sometimes help, prevention is the best cure.
Solutions:
Optimize the Reaction: First, apply the strategies from Question 1 to minimize the formation of the di-tosylated impurity from the outset. A cleaner crude product is always easier to purify.
Consider a Protecting Group Strategy: For applications where purity is paramount and multi-step sequences are acceptable, the most robust solution is to use a protecting group. The mono-Boc (tert-butyloxycarbonyl) protection of piperazine is a reliable method.[1][7] You would perform the tosylation on the free nitrogen of mono-Boc-piperazine and then deprotect the Boc group under acidic conditions to yield the pure mono-tosylated product. This approach offers near-perfect selectivity and significantly simplifies purification.
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of piperazine tosylation?
A: The reaction is a classic nucleophilic acyl substitution. The nitrogen atom of the piperazine amine acts as a nucleophile, attacking the electrophilic sulfur atom of the p-toluenesulfonyl chloride (TsCl). This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base is required to neutralize the proton on the nitrogen and the HCl byproduct.[4]
Q: Why is slow, controlled addition of tosyl chloride so critical?
A: It's a matter of reaction kinetics and probability. When tosyl chloride is introduced, it can react with either piperazine or the already-formed mono-tosylpiperazine. If you use an excess of piperazine, the concentration of piperazine is much higher than the concentration of the mono-tosylated product. By adding the tosyl chloride slowly, you ensure that at any given moment, a molecule of tosyl chloride is statistically far more likely to collide with and react with a molecule of piperazine than with the less abundant mono-tosylated intermediate.
Q: Does the tosyl group on the mono-substituted product affect the reactivity of the second nitrogen?
A: Yes, it does. The tosyl group is strongly electron-withdrawing. This reduces the electron density on the nitrogen to which it is attached and, to a lesser extent, on the second nitrogen atom across the ring. This makes the second nitrogen less basic and less nucleophilic than the nitrogens in the starting piperazine. While this electronic deactivation helps favor mono-substitution, it is often not sufficient on its own to completely prevent the second reaction, which is why the kinetic control methods discussed above are so important.
Visualizing the Reaction Pathway
The following diagram illustrates the sequential nature of piperazine tosylation, highlighting the formation of the desired mono-tosylated product and the undesired di-tosylated byproduct.
Caption: Reaction pathway for piperazine tosylation.
Impact of Reaction Parameters on Selectivity
This table summarizes how key experimental variables can be manipulated to favor the formation of mono-tosylpiperazine.
Parameter
Condition to Favor Mono-Tosylation
Rationale
Stoichiometry
High excess of piperazine (e.g., 3-5 equivalents)
Increases the statistical probability of tosyl chloride reacting with an un-substituted piperazine molecule.[1]
Rate of Addition
Slow, dropwise addition of tosyl chloride solution
Maintains a low concentration of the electrophile, preventing rapid consumption and subsequent reaction with the mono-adduct.[3]
Temperature
Low (0 °C to -10 °C)
Slows the overall reaction rate, which can amplify the kinetic difference between the first and second tosylation.[3]
Base
Use of a non-nucleophilic base (e.g., TEA, Pyridine)
Prevents the protonation and deactivation of the piperazine starting material by the HCl byproduct.[4][5]
Solvent
Aprotic solvents (e.g., DCM, THF, Toluene)
Provides a medium for the reaction without competing as a nucleophile. Dichloromethane (DCM) is commonly preferred.[5]
Experimental Protocol: Controlled Mono-Tosylation of Piperazine
This protocol is designed to maximize the yield of 1-tosylpiperazine through direct tosylation.
Materials:
Piperazine (anhydrous)
p-Toluenesulfonyl chloride (TsCl)
Triethylamine (TEA), distilled
Dichloromethane (DCM), anhydrous
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add piperazine (4.0 eq.).
Dissolve the piperazine in anhydrous DCM (approx. 10 volumes relative to TsCl).
Add triethylamine (1.5 eq.).
Cool the vigorously stirring mixture to 0 °C using an ice bath.
Tosyl Chloride Addition:
In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM.
Draw this solution into a syringe and place it on a syringe pump.
Add the TsCl solution to the cooled piperazine mixture dropwise over 2-3 hours, ensuring the internal temperature does not rise above 5 °C.
Reaction and Monitoring:
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC). The di-tosyl byproduct will be less polar (higher Rf) than the mono-tosyl product.[6]
If the reaction is sluggish, allow it to slowly warm to room temperature and stir for another 2-4 hours.
Workup:
Quench the reaction by slowly adding cold water.
Transfer the mixture to a separatory funnel and separate the layers.
Wash the organic layer sequentially with:
1 M HCl (2 x 10 vol) to remove excess piperazine and triethylamine hydrochloride.
Saturated NaHCO₃ solution (1 x 10 vol) to remove any remaining acid.
Brine (1 x 10 vol).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude mono-tosylpiperazine.
Purification:
The crude product can be purified by flash column chromatography on silica gel if necessary. Use a gradient eluent system, starting with a less polar mixture (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity.
References
Khanal, B., et al. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]
Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6811. Available at: [Link]
Organic Syntheses. (n.d.). PREPARATION OF (Sa)-(−)-N-(2′-AMINO-[1,1′-BINAPHTHALEN]-2-YL)-4-METHYLBENZENESULFONAMIDE. Organic Syntheses, 85, 10. Available at: [Link]
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]
Google Patents. (n.d.). Method of direct mono-N-substitution of piperazine. (CZ305317B6).
Google Patents. (n.d.). Process for regioselective mono-tosylation of diols. (WO2008058902A2).
ResearchGate. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Available at: [Link]
Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Available at: [Link]
Nikolova, S., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181840. Available at: [Link]
Organic-Synthesis.com. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Available at: [Link]
Roszkowski, P. (2013). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Warsaw University of Technology. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]
SciELO México. (2015). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 59(1). Available at: [Link]
challenges in the deprotection of the tosyl group from piperazine
The following technical guide addresses the specific challenges of removing the p-toluenesulfonyl (tosyl, Ts) group from piperazine derivatives. It is structured to provide actionable, high-level troubleshooting and prot...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the specific challenges of removing the p-toluenesulfonyl (tosyl, Ts) group from piperazine derivatives. It is structured to provide actionable, high-level troubleshooting and protocols for researchers encountering difficulties with this notoriously stable protecting group.
Current Status: Operational
Role: Senior Application Scientist
Topic: Troubleshooting & Protocols for N-Tosyl Piperazine Deprotection
Executive Summary & Decision Matrix
The tosyl group is favored for its robustness, but this stability becomes a liability during deprotection.[1][2] For piperazine scaffolds, the challenge is twofold:
Chemical Stability: The sulfonamide bond (
) is extremely resistant to basic hydrolysis and requires harsh acidic or strong reductive conditions to cleave.
Substrate Sensitivity: Piperazine derivatives often contain other functional groups (e.g., esters, chiral centers, or other amines) that degrade under the "classic" HBr/AcOH conditions.
Use this decision matrix to select your protocol:
Caption: Decision tree for selecting the optimal de-tosylation method based on substrate stability and reaction scale.
Critical Protocols
Protocol A: Magnesium in Methanol (The "Gold Standard" for Mildness)
Best for: Substrates sensitive to acid; retention of chiral centers.
Mechanism: Single Electron Transfer (SET) reductive cleavage.
for 10 mins. Iodine () can be added to initiate if the Mg is oxidized.
Solvation: Dissolve the N-tosyl piperazine (1 equiv.) in anhydrous MeOH (0.1 M concentration).
Reaction: Add the solution to the Mg turnings. Sonicate or stir vigorously at room temperature.
Note: The reaction is exothermic; hydrogen gas will evolve. Ensure proper venting.
Monitoring: Monitor by TLC. If the reaction stalls, add more Mg turnings.
Workup (Crucial):
Pour mixture into saturated
(aq) to quench.
Extract with
(3:1) if the free piperazine is polar.
Tip: Avoid simple ether extraction as free piperazines are often water-soluble.
Why it works: The Mg metal donates electrons to the antibonding orbital of the S-N bond, leading to cleavage without generating strong acids that destroy sensitive groups [1, 2].
Protocol B: Sodium Naphthalenide (The "Heavy Duty" Reductant)
Best for: Sterically hindered sulfonamides or when Mg/MeOH fails.
Mechanism: Radical anion reduction (SET).
Reagent Prep: Prepare a 1.0 M solution of sodium naphthalenide in THF (deep green color indicates active radical anion). Stir Na metal and naphthalene in THF for 2 hours.
Addition: Cool the substrate solution (in THF) to -78°C.
Titration: Dropwise add the green sodium naphthalenide solution until the green color persists for >1 minute. This indicates the sulfonamide has been consumed.
Quench: Immediately quench with water or mild acid (AcOH) at low temperature.
Purification: The major byproduct is naphthalene. It can be removed via sublimation or column chromatography (elute with hexanes first).
Why it works: The naphthalene radical anion has a very high reduction potential, capable of cleaving even the most stubborn sulfonamides almost instantaneously at low temperatures [3, 4].
Troubleshooting & FAQs
Q1: The reaction is complete, but I cannot recover my free piperazine. Where is it?
Diagnosis: The free secondary amine is likely protonated or too polar, staying in the aqueous phase during workup.
Solution:
pH Adjustment: Ensure the aqueous layer is pH > 12 using NaOH before extraction.
Solvent Switch: DCM is often insufficient for polar piperazines. Use Chloroform/Isopropanol (3:1) or DCM/MeOH (9:1) for extraction.
Salting Out: Saturate the aqueous phase with NaCl to push the organic amine out.
Q2: I see a new spot on TLC, but it reverts to starting material upon standing.
Diagnosis: You may have formed the sulfinic acid salt intermediate which hasn't fully cleaved, or you are seeing a reversible redox complex.
Solution: Ensure you are using a proton source (like MeOH in the Mg protocol) to drive the equilibrium. For Na/Naphthalenide, ensure the quench is rapid and acidic enough to protonate the amine but not re-form the sulfonamide (unlikely, but possible with related species).
Q3: Why is HBr/AcOH giving me a black tar?
Diagnosis: HBr/AcOH is an oxidative and dehydrating mixture. It likely polymerized your piperazine ring or cleaved other protecting groups (like Boc or benzyl) leading to side reactions.
Fix: Switch to Protocol A (Mg/MeOH) immediately. If you must use acid, add Phenol (5-10 equiv.) as a scavenger to trap the bromonium/sulfonium species generated [5].
Comparative Data Analysis
Feature
HBr / AcOH / Phenol
Mg / MeOH
Sodium Naphthalenide
Mechanism
Acidic Hydrolysis
Reductive (SET)
Reductive (SET)
Reaction Temp
70°C - 100°C
25°C - 50°C
-78°C
Yield (Typical)
40 - 60%
85 - 95%
90 - 98%
Functional Group Tolerance
Poor (Cleaves Boc, esters)
Excellent (Tolerates alcohols, acetals)
Good (Sensitive to reducible groups)
Scalability
High
Medium (Mg waste)
Low (Cryogenic required)
Safety Profile
Corrosive / Toxic fumes
Flammable ( gas)
Pyrophoric (Na metal)
Mechanistic Visualization
Understanding the Single Electron Transfer (SET) pathway allows for better troubleshooting when reactions stall.
Caption: SET mechanism showing the critical electron injection step required to cleave the S-N bond.
References
BenchChem. (2025).[2] Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)methanol Derivatives. Link
Alonso, E., Ramón, D. J., & Yus, M. (1997).[3] Reductive deprotection of sulfonamides using magnesium in methanol. Tetrahedron, 53(42), 14355-14368. Link
Lewandowska, E., et al. (2001). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. Journal of Organic Chemistry. Link
Organic Chemistry Portal. (2023). Protection of Amino Groups: p-Toluenesulfonamides. Link
Roemmele, R. C., & Rapoport, H. (1988). Removal of N-arylsulfonyl groups from hydroxy .alpha.-amino acids. The Journal of Organic Chemistry, 53(10), 2367-2371. Link
Technical Support Center: Analytical Techniques for Monitoring 1-Tosylpiperazine Hydrochloride Reactions
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for monitoring reactions involving 1-Tosylpiperazine hydrochloride. This guide is designed for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for monitoring reactions involving 1-Tosylpiperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges encountered during synthesis and process development. Here, we synthesize technical protocols with field-proven insights to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when setting up monitoring for reactions involving 1-Tosylpiperazine hydrochloride and its derivatives.
Q1: Which analytical technique is best for monitoring the consumption of 1-Tosylpiperazine hydrochloride?
The optimal technique depends on your specific reaction, available equipment, and the properties of your reactants and products. High-Performance Liquid Chromatography (HPLC) with UV detection is generally the most robust and widely used method. The tosyl group provides a strong chromophore, making UV detection highly effective. For more complex reaction mixtures or when identifying unknown byproducts, coupling HPLC with Mass Spectrometry (LC-MS) is recommended.[1][2]
Q2: How should I prepare my reaction mixture for analysis?
Proper sample preparation is critical to protect your analytical instrumentation and ensure accurate results. A typical workflow involves:
Quenching: Immediately stop the reaction in the aliquot to be analyzed. This can be done by rapid cooling or by adding a quenching agent that neutralizes a key reagent.
Dilution: Dilute the sample in a solvent that is miscible with your reaction mixture and compatible with the analytical mobile phase (for HPLC) or injection solvent (for GC). This prevents overloading the column and detector. Methanol is often a suitable diluent.[2][3]
Filtration: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove particulate matter that could clog the analytical system.[4]
Q3: My reaction involves other piperazine-containing compounds. How can I ensure my method is specific?
Specificity is crucial. When developing a method, you must demonstrate that your technique can distinguish between the starting material, intermediates, products, and potential byproducts.
For HPLC/GC: Inject individual standards of all known compounds to confirm their retention times are different. Spiking the reaction mixture with a known standard can also help confirm peak identity.
For LC-MS/GC-MS: This is the gold standard for specificity. The combination of retention time and mass-to-charge ratio provides a very high degree of confidence in peak identity.[5][6]
For NMR: Unique signals for each compound in the ¹H or ¹³C NMR spectrum can be used for tracking, although overlap can be a challenge in complex mixtures.[7][8]
Q4: I am seeing inconsistent results between runs. Could my sample be degrading after I take it from the reactor?
Yes, sample stability is a significant concern. Some piperazine derivatives are known to be unstable, especially in solution or when stored at room temperature.[9] Phenyl piperazines, for example, show more degradation over time than benzyl piperazines.[9]
Best Practice: Analyze samples as quickly as possible after preparation.
Storage: If storage is unavoidable, keep samples at low temperatures (4°C or -20°C) and protected from light to minimize degradation.[9] Inconsistent results are often the first sign of a stability issue.[10]
Analytical Technique Selection Workflow
Choosing the right analytical tool is the first step toward successful reaction monitoring. This decision tree outlines a logical approach based on the specific requirements of your analysis.
Caption: Decision tree for selecting an analytical technique.
Troubleshooting Common Analytical Issues
Even with a well-designed method, problems can arise. This section provides a structured guide to troubleshooting common issues encountered with the primary analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Problem
Probable Cause(s)
Recommended Solution(s)
High System Backpressure
1. Blockage in the system (e.g., guard column, inline filter, injector).[11]2. Column frit is plugged with particulate matter.[11]3. Mobile phase or sample precipitation in the system.
1. Systematically remove components (column, then guard column) to isolate the source of the blockage.[11]2. Back-flush the column at a low flow rate. If this fails, replace the frit.[11]3. Ensure your sample is fully dissolved in the mobile phase. If using buffers, check their solubility in the organic modifier.
Peak Tailing
1. Secondary interactions between the basic piperazine nitrogen and acidic silanol groups on the silica-based column.[10]2. Column is overloaded with sample.3. Column degradation.
1. Add a competing base like triethylamine (0.1%) to the mobile phase to mask the silanol groups.[10]2. Use a modern, end-capped column (e.g., C18 with low silanol activity) or a mixed-mode column.[1]3. Reduce the injection volume or dilute the sample.
Drifting Retention Times
1. Inconsistent mobile phase composition.2. Column temperature is not stable.3. Column is not fully equilibrated with the mobile phase.
1. Ensure mobile phase solvents are well-mixed and degassed. If preparing manually, be precise.2. Use a column oven to maintain a constant temperature.[12]3. Equilibrate the column for at least 10-15 column volumes before starting the analysis.
No Peaks Detected
1. Sample concentration is too low.[13]2. Incorrect detector wavelength is set.3. Sample degradation.[9]4. Injection issue (e.g., air bubble in the syringe).
1. Increase the sample concentration or injection volume.[13]2. Verify the UV absorbance maximum for 1-Tosylpiperazine and set the detector accordingly.3. Prepare a fresh sample and analyze immediately.[9]4. Purge the injector and ensure the sample loop is filled correctly.
Gas Chromatography (GC)
Problem
Probable Cause(s)
Recommended Solution(s)
Broad or Tailing Peaks
1. Active sites in the injector liner or column are interacting with the amine.2. Injection temperature is too low, causing slow volatilization.3. Carrier gas flow rate is too low.
1. Use a deactivated liner and a column designed for basic compounds (e.g., a wax-based or base-deactivated column).2. Increase the injector temperature, but be careful not to cause thermal degradation.3. Optimize the carrier gas flow rate.
Low or No Signal
1. Compound is not volatile enough for GC.2. Thermal degradation in the injector.3. Adsorption of the analyte onto active sites.
1. Consider derivatization to increase volatility.2. Lower the injector temperature or use a gentler injection technique like cool on-column.3. See solutions for peak tailing. Ensure the entire system is clean and inert.
Poor Reproducibility
1. Inconsistent injection volume.2. Leaks in the system (e.g., septum, fittings).3. Sample is not homogeneous.
1. Use an autosampler for precise injections. If injecting manually, use a consistent technique.2. Perform a leak check on the instrument.3. Ensure the sample is fully dissolved and vortexed before analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem
Probable Cause(s)
Recommended Solution(s)
Broad, Poorly Resolved Peaks
1. Sample contains paramagnetic impurities.2. Poor magnetic field homogeneity (shimming).[14]3. Chemical exchange or conformational dynamics. Piperazine derivatives can exhibit multiple conformations in solution.[15][16]
1. Filter the sample or pass it through a small plug of celite/silica.2. Re-shim the instrument on the sample.3. Acquire spectra at different temperatures (variable temperature NMR) to see if peaks sharpen or coalesce. This can confirm dynamic processes.[8]
Low Signal-to-Noise Ratio
1. Sample concentration is too low. NMR is inherently less sensitive than other techniques.[17]2. Insufficient number of scans acquired.
1. Use a more concentrated sample if possible.2. Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans.
Standard Operating Protocol: HPLC-UV Monitoring
This section provides a detailed, step-by-step protocol for a typical reversed-phase HPLC method suitable for monitoring reactions of 1-Tosylpiperazine hydrochloride.
Objective
To quantify the consumption of 1-Tosylpiperazine hydrochloride and the formation of its product in a reaction mixture using reversed-phase HPLC with UV detection.
Materials and Equipment
HPLC System: Quaternary pump, autosampler, column oven, and UV/PDA detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar).
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid or Triethylamine.
Provides protons to keep acidic silanols neutral, improving peak shape for the basic analyte.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Organic eluent for reversed-phase chromatography.
Elution Mode
Isocratic or Gradient
Start with isocratic (e.g., 60:40 A:B). Use a gradient if separation from byproducts is difficult.[4]
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
40°C
Elevated temperature reduces viscosity and can improve peak shape and reproducibility.[12]
Injection Volume
10 µL
A standard volume; can be adjusted based on sample concentration.
Detection
UV at 230 nm or 254 nm
The tosyl group has strong absorbance in this region.
Experimental Workflow
Caption: Step-by-step workflow for HPLC reaction monitoring.
System Suitability
Before analyzing samples, inject a standard solution of 1-Tosylpiperazine hydrochloride five times. The results should meet the following criteria:
Tailing Factor: < 2.0
Relative Standard Deviation (%RSD) of Peak Area: < 2.0%
This ensures the system is performing correctly before you generate critical data.[12]
References
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]
NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry. [Link]
HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Link]
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]
An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry. [Link]
NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]
A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]
Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives. PubMed Central. [Link]
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
Tosylates And Mesylates. Master Organic Chemistry. [Link]
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry. [Link]
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. ResearchGate. [Link]
Using an appropriate tosylate intermediate, synthesize the follow... Pearson+. [Link]
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
GC-MS analysis of methanol extract of Alysicarpus monilifer-whole plant. Der Pharma Chemica. [Link]
Sample preparation in analysis of pharmaceuticals. Trends in Analytical Chemistry. [Link]
The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history. PubMed. [Link]
Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. MDPI. [Link]
9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [Link]
Comparative Guide: Piperazine Protecting Groups (Boc, Cbz, Tosyl)
Executive Summary Verdict: The choice between Boc, Cbz, and Tosyl for piperazine protection is dictated by the required orthogonality and the harshness of the final deprotection conditions your molecule can withstand. Bo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Verdict: The choice between Boc, Cbz, and Tosyl for piperazine protection is dictated by the required orthogonality and the harshness of the final deprotection conditions your molecule can withstand.
Boc (tert-butyloxycarbonyl): The standard choice for basic/nucleophilic chemistry. It is easily installed and removed with mild acid, but unstable to strong acids. Ideal for transient protection.
Cbz (benzyloxycarbonyl): The orthogonal partner .[1] Stable to the acidic conditions that remove Boc. Removed via hydrogenolysis (mild) or strong acid. Perfect for peptides or when acid-stability is required mid-synthesis.
Tosyl (p-toluenesulfonyl): The "nuclear option." Extremely stable to acid, base, and nucleophiles. It renders the nitrogen non-basic and non-nucleophilic. However, removal requires harsh reductive conditions (e.g., Na/naphthalene) or extreme acid/heat. Use only when the piperazine ring must survive aggressive transformations elsewhere.
Mechanistic & Performance Analysis
Selectivity: The Mono-Protection Challenge
Piperazine is a symmetric diamine. The primary challenge is preventing bis-protection (
-piperazine) while maximizing mono-protection (-piperazine).
Feature
Boc (tert-butyl)
Cbz (Benzyl)
Tosyl (p-Toluenesulfonyl)
Reagent
Cbz-Cl
Ts-Cl
Selectivity Control
High. Can use pH control (mono-protonation) or excess piperazine.
Moderate. Cbz-Cl is highly reactive; requires strict stoichiometric control or pH buffering.
Low/Moderate. Sulfonylation is rapid; often requires slow addition at low temp to avoid bis-Ts.
Electronic Effect
Carbamate (Resonance withdraws density, is less nucleophilic).
Rationale: Cbz-Cl is aggressive. We use a biphasic system (Schotten-Baumann) or low temperature to control kinetics.
Materials:
Piperazine (excess, 2-3 eq)
Benzyl chloroformate (Cbz-Cl)
DCM / Water
Workflow:
Dissolve Piperazine (30 mmol, 3 eq ) in DCM (50 mL) and cool to 0°C.
Add
(15 mmol) dissolved in water (20 mL).
Add Cbz-Cl (10 mmol, 1 eq) dropwise very slowly over 1 hour.
Stir at 0°C for 2 hours, then warm to RT.
Workup: Separate phases. Wash organic phase with water (to remove excess piperazine).
Yield: ~60-70% (Losses due to statistical bis-protection, mitigated by excess amine).
Protocol C: Tosyl Deprotection (The "Hard" Step)
Rationale: Tosylamides are incredibly stable.[5] Acid hydrolysis requires forcing conditions. Reductive cleavage (Single Electron Transfer) is often cleaner but requires strictly anhydrous conditions.
Caption: Decision tree for selecting the optimal protecting group based on downstream chemistry.
References
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on stability/removal conditions).
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[4][6] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications. (Protocol for mono-Boc synthesis).
Alonso, E., Ramón, D. J., & Yus, M. (1997).[8] Reductive deprotection of protected alcohols, amines and amides with lithium and a catalytic amount of naphthalene. Tetrahedron. (Protocol for Tosyl removal).
Felpin, F. X., & Fouquet, E. (2010).[6][9] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal.[6][9] (Optimized Cbz removal).
BenchChem Application Notes. Cleavage of the Tosyl Group from Piperidine Derivatives. (Comparative data on acidic vs reductive cleavage).
Breaking Symmetry: A Technical Guide to Orthogonal Piperazine Functionalization
Topic: Orthogonal Protecting Group Strategies for Piperazine Functionalization Content Type: Publish Comparison Guide Introduction: The Symmetry Challenge Piperazine is a privileged scaffold in medicinal chemistry, ubiqu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Orthogonal Protecting Group Strategies for Piperazine Functionalization
Content Type: Publish Comparison Guide
Introduction: The Symmetry Challenge
Piperazine is a privileged scaffold in medicinal chemistry, ubiquitous in antidepressants, antihistamines, and antipsychotics. Its value lies in its ability to modulate pharmacokinetic properties, particularly solubility and bioavailability.[1][2] However, its chemically equivalent secondary amines present a fundamental synthetic challenge: symmetry breaking .
For the medicinal chemist, the goal is rarely symmetric bis-functionalization. It is the precise, sequential introduction of distinct pharmacophores at
and . This requires orthogonal protecting group (PG) strategies —systems where one nitrogen is masked by a group stable to the deprotection conditions of the other.
This guide objectively compares the most robust orthogonal strategies, providing experimental workflows to navigate the "Boc-Cbz-Fmoc" landscape with precision.
Strategic Framework: Orthogonality Matrices
The choice of protecting group pair is dictated by the chemical sensitivity of the linker payloads. We categorize strategies by their deprotection vectors: Acid , Base , Hydrogenolysis , and Transition Metal Catalysis .
Comparative Analysis of Orthogonal Pairs
The following table summarizes the compatibility and orthogonality of common PG pairs for piperazine.
Strategy A: The Boc / Cbz Protocol (The Industry Standard)
Logic: This is the workhorse strategy. Boc is removed with TFA/HCl; Cbz is removed via catalytic hydrogenolysis.
Causality: The Cbz group withstands the acidic conditions required to remove Boc (unless HBr/AcOH is used), and Boc withstands the neutral hydrogenation conditions for Cbz.
Limitation: Cbz removal can be sluggish if the amine is poisoned by sulfur-containing functional groups in the molecule.
Strategy B: The Boc / Fmoc Protocol (The Peptide Route)
Logic: Essential for SPPS. Fmoc is cleaved by piperidine (base), while Boc requires acid.
Causality: This allows for "mild" deprotection cycles. However, free piperazine (a secondary amine) can prematurely cleave Fmoc if not carefully managed during workups.
Critical Insight: When synthesizing
-Boc--Fmoc-piperazine, always introduce Boc first. The high basicity of piperazine can induce self-cleavage of Fmoc during the initial protection step if Fmoc is introduced to the free diamine.
Detailed Experimental Protocols
Protocol 1: Regioselective Synthesis of -Boc-Piperazine
Direct mono-protection is governed by statistics and kinetics. This optimized protocol maximizes mono-protection over bis-protection.
Reagents: Piperazine (anhydrous),
, Dichloromethane (DCM), Methanol.
Dissolution: Dissolve piperazine (10.0 g, 116 mmol, 4.0 equiv ) in DCM (150 mL). Note: Excess diamine is critical to statistically favor mono-substitution.
Addition: Dissolve
(6.33 g, 29 mmol, 1.0 equiv ) in DCM (50 mL). Add this solution dropwise to the piperazine solution over 2 hours at .
Why? Slow addition keeps the concentration of electrophile low relative to the free amine, suppressing bis-Boc formation.
Workup (The "Self-Validating" Step):
Filter off any precipitate (often bis-protected byproduct or salts).
Wash the organic layer with water (
mL).
Critical: The desired product (
-Boc-piperazine) and bis-Boc-piperazine are in the organic layer. Excess piperazine stays in the aqueous layer.
Extract the organic layer with 10% Citric Acid or 0.5 M HCl . The mono-protected amine becomes protonated and moves to the aqueous phase; the bis-protected species (non-basic) remains in the organic phase.
Wash the acidic aqueous phase with DCM to remove traces of bis-Boc.
A Comparative Guide to the Biological Activity of Tosylpiperazine and Boc-Piperazine Analogs: A Medicinal Chemist's Perspective
For Researchers, Scientists, and Drug Development Professionals. In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a versatile structural motif frequently incorporated in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a versatile structural motif frequently incorporated into a vast array of therapeutic agents targeting diverse biological pathways.[1][2][3] Its prevalence in clinically approved drugs underscores its importance in drug design and development.[4][5] The biological activity of piperazine-containing molecules is profoundly influenced by the nature of the substituents on its two nitrogen atoms.[6][7] This guide provides an in-depth comparison of two commonly encountered classes of piperazine analogs: those bearing a tosyl group and those with a Boc (tert-butyloxycarbonyl) protecting group. While both are N-substituted piperazines, their roles in drug discovery and their resulting biological activities are fundamentally distinct.
The Decisive Role of N-Substituents on the Piperazine Core
The two nitrogen atoms of the piperazine ring offer a unique opportunity for structural modification, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.[2] These substituents can influence everything from solubility and bioavailability to target affinity and selectivity.[2] The choice of an N-substituent is therefore a critical decision in the design of new piperazine-based drug candidates.
Tosylpiperazine Analogs: Designing for Biological Activity
The tosyl (p-toluenesulfonyl) group is a robust and sterically demanding functional group that is typically incorporated into a molecule as a permanent feature intended to contribute to its final biological activity. Its electron-withdrawing nature and defined stereochemistry can significantly influence how the molecule interacts with its biological target.
Key Characteristics and Biological Implications:
Chemical Stability: The tosyl group is stable under a wide range of physiological conditions, ensuring that the tosylpiperazine analog remains intact in vivo to elicit its intended pharmacological effect.
Target Engagement: The sulfonyl moiety can act as a hydrogen bond acceptor, and the aryl ring can participate in π-stacking or hydrophobic interactions, providing additional anchor points for binding to a biological target.
Modulation of Physicochemical Properties: The introduction of a tosyl group increases the molecular weight and can modulate the lipophilicity of the parent piperazine, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
While direct head-to-head studies are scarce, the literature on piperazine derivatives suggests that the introduction of a tosyl group is a strategy employed in the design of various bioactive agents, including those with potential antimicrobial and anticancer activities.
Boc-Piperazine Analogs: Essential Tools in Synthesis
In stark contrast to the tosyl group, the Boc (tert-butyloxycarbonyl) group is primarily utilized as a protecting group in organic synthesis.[5][8] Its main function is to temporarily block one of the piperazine nitrogens, allowing for selective reaction at the other nitrogen.[8] The Boc group is intentionally designed to be easily removed under specific chemical conditions, typically acidic, that do not affect the rest of the molecule.[9]
Key Characteristics and Biological Implications:
Chemical Lability: The defining feature of the Boc group is its susceptibility to cleavage, which is essential for its role as a protecting group. This inherent instability means that Boc-piperazine analogs are generally not intended to be the final, biologically active molecule.
Synthetic Intermediates: Boc-piperazine is a crucial building block in the synthesis of a wide range of complex piperazine-containing drugs.[5][8] Its use allows for the controlled and regioselective introduction of various pharmacophores.
Biological Activity of Intermediates: While not designed for biological activity, Boc-protected intermediates can sometimes exhibit off-target effects or unintended biological activity. However, in most drug discovery campaigns, the biological evaluation is conducted on the final, deprotected compound.[9][10] For instance, studies on anticonvulsant Mannich bases derived from N-Boc piperazine evaluate the activity of the final compounds after the Boc group has been removed.[9][11]
The following table summarizes the use of Boc-piperazine as a synthetic intermediate in the development of various biologically active compounds.
Boc-Piperazine Intermediate Application
Target Biological Activity of Final Compound
Reference
Synthesis of piperazinyl amides of 18β-glycyrrhetinic acid
The fundamental difference between tosylpiperazine and Boc-piperazine analogs lies in their intended purpose. This dictates their chemical properties and, consequently, their biological activity profiles.
Feature
Tosylpiperazine Analogs
Boc-Piperazine Analogs
Primary Role
Bioactive molecule or pharmacophore
Synthetic intermediate
Chemical Stability
High, designed to be stable in vivo
Low, designed for easy cleavage
Contribution to Activity
The tosyl group is an integral part of the pharmacophore, directly contributing to target binding and biological effect.
The Boc group is a temporary placeholder; the final biological activity is determined by the substituents added after its removal.
Focus of Biological Evaluation
The final tosyl-containing molecule is the subject of extensive biological testing.
Biological activity is typically assessed on the deprotected, final molecule.
Visualizing the Roles in Drug Discovery
The following diagram illustrates the divergent paths of tosylpiperazine and Boc-piperazine in a typical drug discovery workflow.
Caption: Divergent workflows for tosylpiperazine and Boc-piperazine analogs.
Experimental Protocols
To provide a practical context, below are representative protocols for the synthesis of a piperazine derivative and a common biological evaluation method.
Synthesis of a Deprotected Piperazine Derivative via a Boc-Protected Intermediate
This protocol is adapted from the synthesis of deprotected N-Boc piperazine derived Mannich bases.[9]
Objective: To synthesize a final piperazine compound by removing the Boc protecting group from a Boc-piperazine intermediate.
Dissolve the Boc-protected piperazine derivative in 6N HCl in a round-bottom flask.
Wash the acidic aqueous solution with diethyl ether (3 x 50 mL) in a separatory funnel to remove any non-basic organic impurities. Discard the ether layers.
Carefully basify the aqueous phase by adding solid KOH until the pH reaches approximately 11. This should be done in an ice bath to control the exothermic reaction.
Extract the basic aqueous solution with ethyl acetate (3 x 100 mL).
Combine the organic (ethyl acetate) phases and dry over anhydrous Na2SO4.
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the final deprotected piperazine compound.
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
Incubate the plates at 37°C for 18-24 hours.
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
References
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. Available from: [Link]
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. Available from: [Link]
Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. Nature. Available from: [Link]
Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. Available from: [Link]
Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. ResearchGate. Available from: [Link]
Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. PubMed. Available from: [Link]
Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. MDPI. Available from: [Link]
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Available from: [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]
Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. ResearchGate. Available from: [Link]
Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. PubMed. Available from: [Link]
Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. PubMed. Available from: [Link]
Structure-based design, synthesis and biological testing of piperazine-linked bis-epipodophyllotoxin etoposide analogs. PubMed Central. Available from: [Link]
Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. ResearchGate. Available from: [Link]
Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. ResearchGate. Available from: [Link]
Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. Available from: [Link]
1-Tosylpiperazine Hydrochloride: Safe Handling & Disposal Protocol
[1][2] Executive Summary & Chemical Profile Effective safety protocols rely on understanding the intrinsic properties of the molecule, not just following a checklist. 1-Tosylpiperazine hydrochloride (CAS: 1226895-33-7 or...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Chemical Profile
Effective safety protocols rely on understanding the intrinsic properties of the molecule, not just following a checklist. 1-Tosylpiperazine hydrochloride (CAS: 1226895-33-7 or similar derivatives) is an amine salt widely used as a building block in medicinal chemistry.[1][2]
While not classified as acutely toxic (like P-listed cyanides), its danger lies in chronic sensitization and chemical incompatibility . As a piperazine derivative, it carries a risk of respiratory and skin sensitization.[3][4] Furthermore, as a secondary amine salt, it presents specific reactivity hazards if mismanaged in waste streams—specifically the formation of chloramines.
Chemical Identity & Hazard Data
Property
Specification
Operational Implication
Chemical Structure
Piperazine ring with N-tosyl group (HCl salt)
Acidic in solution. The HCl moiety will lower the pH of aqueous waste.[1][2]
Physical State
White to off-white solid
Dust generation is the primary exposure vector.[1][2]
Solubility
Water soluble; soluble in polar organics (DMSO, MeOH)
Spills can be cleaned with water; waste can be aqueous or organic.[1][2]
Key Hazards
Irritant (Skin/Eye/Respiratory); Sensitizer
Do not inhale dust. Use localized exhaust ventilation (fume hood).[1][2]
Incompatibility
HYPOCHLORITE (BLEACH) , Strong Oxidizers
CRITICAL: Never use bleach to decontaminate.[1][2] Risk of N-chloramine formation.
Pre-Disposal Handling & Safety
Before disposal, the material must be stabilized and contained.[3][4] The following "Self-Validating" protocols ensure that no step is missed.
A. Personal Protective Equipment (PPE) Matrix
Respiratory: N95 or P100 respirator if handling open powder outside a fume hood (not recommended).
Dermal: Nitrile gloves (0.11 mm minimum thickness). Double glove if dissolving in penetrative solvents like DMSO.
Ocular: Chemical splash goggles. Safety glasses are insufficient for powders that can become airborne.
B. The "No-Bleach" Rule (Critical Mechanism)
Why? Piperazine derivatives are secondary amines.
Risk: Chloramines are toxic, volatile, and potentially explosive.
Protocol: Use surfactant-based detergents (e.g., Alconox, SDS solution) for cleaning glassware and spills. Do NOT use sodium hypochlorite. [1]
Disposal Workflows
Select the appropriate workflow based on the physical state of the waste.
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Toxicity (D004-D043): Unlikely to leach heavy metals or organics on the TCLP list unless contaminated by other reagents.
Best Practice: Even if not strictly RCRA-regulated in solid form, it should be treated as Hazardous Chemical Waste due to its sensitizing properties. Do not dispose of in municipal trash or sanitary sewer.
Emergency Spill Procedures
Evacuate the immediate area if dust is airborne.[10][12]
Don PPE: Goggles, Nitrile Gloves, Lab Coat.
Contain: Cover spill with a paper towel dampened with water (prevents dust).
Clean: Wipe up.[3][4] Clean area with soap and water.[8][12][13][14] REMINDER: NO BLEACH.
Dispose: Place all cleanup materials in the Solid Hazardous Waste container.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1226895, 1-(p-Toluenesulfonyl)piperazine hydrochloride. Retrieved from [Link][2]
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (General guidance on amine/bleach incompatibility). Retrieved from [Link][2]